Einecs 302-411-3
Description
Historical Context of Benzothiazole-2-thiol in Chemical Sciences
The study of benzothiazoles dates back to 1887 when A.W. Hoffmann first synthesized a 2-substituted benzothiazole (B30560). mdpi.com The unique properties and straightforward cyclization mechanism of this class of compounds quickly captured the attention of chemists. mdpi.com Benzothiazole-2-thiol, a prominent member of this family, has a rich history intertwined with the rubber industry. Its discovery as a vulcanization accelerator was a pivotal moment, stimulating extensive research into its synthesis and derivatives. wikipedia.orgnih.gov The traditional synthesis method, developed by Hoffmann, involves the reaction of 2-aminothiophenol (B119425) with carbon disulfide. wikipedia.org Over the years, other synthetic routes have been established, including the reaction of aniline (B41778), carbon disulfide, and sulfur at high temperatures and pressures. mst.dkiarc.fr
Early research also recognized the tautomeric nature of Benzothiazole-2-thiol, existing in equilibrium between the thiol and thione forms. mst.dkmedipol.edu.trresearchgate.net This characteristic is crucial to its reactivity and has been exploited in various chemical reactions, including Michael and Mannich reactions, to produce N-substituted derivatives. medipol.edu.trresearchgate.netacs.org Beyond its industrial applications, early investigations hinted at the biological potential of Benzothiazole-2-thiol and its derivatives, laying the groundwork for future pharmacological studies.
Scope of Current Academic Inquiry into Benzothiazole-2-thiol
Contemporary research on Benzothiazole-2-thiol is broad and multidisciplinary, extending far beyond its initial application in rubber vulcanization. A significant area of investigation is in medicinal chemistry, where the benzothiazole scaffold is a key component in the development of new therapeutic agents. jddtonline.infomdpi.com Researchers are actively synthesizing and evaluating novel Benzothiazole-2-thiol derivatives for a wide range of biological activities.
Key areas of current academic inquiry include:
Anticancer Activity: A substantial body of research focuses on the synthesis of Benzothiazole-2-thiol derivatives as potential anticancer agents. jddtonline.infonih.govtandfonline.comnih.govoncotarget.com Studies have shown that certain derivatives exhibit potent inhibitory effects on various cancer cell lines, with some even surpassing the efficacy of existing drugs like cisplatin. jddtonline.infotandfonline.com The mechanisms of action, including the induction of apoptosis, are also under intense investigation. nih.govtandfonline.com
Antimicrobial and Antifungal Properties: The antimicrobial and antifungal potential of Benzothiazole-2-thiol derivatives is another major research focus. medipol.edu.trresearchgate.net Scientists are exploring how modifications to the benzothiazole ring, such as the introduction of different functional groups, can enhance these activities. medipol.edu.tr
Synthesis Methodologies: Chemists continue to develop new and more efficient methods for synthesizing Benzothiazole-2-thiol and its derivatives. derpharmachemica.comorganic-chemistry.orgorgchemres.orgresearchgate.net The emphasis is often on creating environmentally friendly ("green") and high-yield processes. mdpi.comorgchemres.orgresearchgate.net This includes the use of novel catalysts and reaction conditions. mdpi.comorgchemres.org
Corrosion Inhibition: The ability of Benzothiazole-2-thiol to act as a corrosion inhibitor, particularly for copper and its alloys, remains an area of active study. thwater.netatamanchemicals.com Research in this area investigates the mechanism of inhibition, which is believed to involve the formation of a protective film on the metal surface through chemical absorption or chelation. thwater.net
Analytical Methods: The development of sensitive and specific analytical methods for the detection and quantification of Benzothiazole-2-thiol in various matrices, such as environmental samples and industrial products, is an ongoing pursuit. nih.govucdavis.edu This is crucial for monitoring its presence and understanding its environmental fate.
Fundamental Research Questions Pertaining to Benzothiazole-2-thiol
Despite the extensive body of research, several fundamental questions continue to drive scientific inquiry into Benzothiazole-2-thiol:
Structure-Activity Relationships (SAR): A primary goal is to elucidate the precise relationship between the chemical structure of Benzothiazole-2-thiol derivatives and their biological activity. Key questions include:
How do different substituents on the benzothiazole ring influence anticancer or antimicrobial potency? medipol.edu.trtandfonline.com
What are the optimal structural features for maximizing a desired therapeutic effect while minimizing potential toxicity?
Reaction Mechanisms: While several synthetic routes are established, a deeper understanding of the reaction mechanisms is still sought. This includes:
Elucidating the complex series of reactions involved in the industrial synthesis of MBT. researchgate.net
Investigating the mechanistic details of novel, catalyst-driven synthetic methods. mdpi.comorganic-chemistry.org
Tautomerism and Reactivity: The tautomeric equilibrium between the thiol and thione forms is a key aspect of Benzothiazole-2-thiol's chemistry. Fundamental questions remain regarding:
How do reaction conditions and solvent properties influence the position of this equilibrium?
How can the distinct reactivity of each tautomer be selectively harnessed for synthetic purposes? medipol.edu.trresearchgate.net
Biochemical Mechanisms of Action: For derivatives showing therapeutic potential, a critical research area is to pinpoint their precise molecular targets and biochemical mechanisms of action. This involves:
Identifying the specific enzymes or cellular pathways that are modulated by these compounds. nih.gov
Understanding how these interactions lead to the observed biological effects, such as cancer cell death or inhibition of microbial growth. nih.govnih.gov
Properties
CAS No. |
94108-72-2 |
|---|---|
Molecular Formula |
C76H162N2O16P2 |
Molecular Weight |
1422.0 g/mol |
IUPAC Name |
bis[2-(2-dodecoxyethoxy)ethyl] hydrogen phosphate;dodecane-1,12-diamine |
InChI |
InChI=1S/2C32H67O8P.C12H28N2/c2*1-3-5-7-9-11-13-15-17-19-21-23-35-25-27-37-29-31-39-41(33,34)40-32-30-38-28-26-36-24-22-20-18-16-14-12-10-8-6-4-2;13-11-9-7-5-3-1-2-4-6-8-10-12-14/h2*3-32H2,1-2H3,(H,33,34);1-14H2 |
InChI Key |
SQCDYZSQDODUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCC.CCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCC.C(CCCCCCN)CCCCCN |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Benzothiazole 2 Thiol
Traditional Synthesis Pathways of Benzothiazole-2-thiol
The conventional methods for synthesizing Benzothiazole-2-thiol have been well-established for over a century, primarily relying on high-temperature and high-pressure conditions.
Routes involving Aniline (B41778) and Carbon Disulfide
The industrial production of Benzothiazole-2-thiol is predominantly achieved through the reaction of aniline with carbon disulfide in the presence of sulfur. wikipedia.orgatamanchemicals.com This process, often conducted in an autoclave at elevated temperatures and pressures, is a cornerstone of its large-scale manufacturing. atamanchemicals.comgoogle.com The idealized chemical equation for this reaction is:
C₆H₅NH₂ + CS₂ + S → C₆H₄(NS)CSH + H₂S
The reaction conditions are typically harsh, with temperatures reaching around 250-260°C and pressures as high as 7.85-8.1 MPa. atamanchemicals.com The reaction is generally carried out for a couple of hours to ensure the completion of the condensation reaction. atamanchemicals.com The crude product is then typically neutralized with an alkali solution, filtered to remove impurities, and subsequently acidified to precipitate the final product, which is then washed and dried. atamanchemicals.com
Another approach involves the reaction of o-haloanilines with carbon disulfide. For instance, a method utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter for the tandem reaction between o-haloanilines and carbon disulfide in toluene (B28343) at 80°C has been reported to produce Benzothiazole-2-thiol derivatives in good yields. organic-chemistry.org This method avoids the use of transition metals and harsh reaction conditions typically associated with other synthetic routes. organic-chemistry.org
Benzothiazole-based Precursor Transformations
The synthesis of Benzothiazole-2-thiol can also be achieved starting from other benzothiazole (B30560) derivatives. One of the earliest methods, developed by A. W. Hoffmann, involves the reaction of 2-aminothiophenol (B119425) with carbon disulfide. wikipedia.orgatamanchemicals.com This reaction provides a more direct route to the benzothiazole ring system.
C₆H₄(NH₂)SH + CS₂ → C₆H₄(NS)CSH + H₂S
Transformations of other benzothiazole precursors include the nucleophilic substitution reaction of a sodium or potassium salt of o-ethyl dithiocarbonate with o-haloanilines, followed by cyclization. nih.gov Additionally, derivatives of 2-mercaptobenzothiazole (B37678) can be synthesized through the functionalization of the thiol group. For example, S-acylation and S-alkylation reactions are common transformations. wikipedia.org A one-pot, two-step synthesis starting from 2-mercaptobenzothiazole and benzyl (B1604629) halides has been developed to produce 2-(benzylsulfonyl)benzothiazole derivatives. rsc.org
Advancements in Green Chemistry Synthesis of Benzothiazole-2-thiol Derivatives
In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for the synthesis of Benzothiazole-2-thiol and its derivatives. These green chemistry approaches focus on the use of non-toxic solvents, milder reaction conditions, and efficient catalysts.
Catalytic Approaches in Aqueous Media
Water, being a non-toxic, inexpensive, and readily available solvent, has emerged as a promising medium for the synthesis of benzothiazole derivatives. An efficient and practical one-step synthesis of Benzothiazole-2-thiols has been described through the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water. researchgate.net This method is notable for being metal and ligand-free, offering excellent yields and short reaction times. researchgate.net
Copper-catalyzed reactions in aqueous media have also shown great potential. A study reported the use of copper sulfate (B86663) (CuSO₄) as a catalyst for the reaction of aromatic amines with potassium isopropyl xanthate in water. orgchemres.org This approach, which can be performed under conventional heating or ultrasonic irradiation, offers the advantages of using a green solvent, commercially available precursors, a simple work-up, and an inexpensive catalyst. orgchemres.org Another copper-catalyzed three-component reaction of 2-iodoanilines, benzylamines, and sulfur powder in water has been developed for the synthesis of 2-arylbenzothiazoles. researchgate.net
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | 2-Aminothiophenol, Tetramethylthiuram disulfide | Water | Not specified | Short | Excellent | researchgate.net |
| CuSO₄ | Aromatic amine, Potassium isopropyl xanthate | Water/Glycerol (B35011) | Not specified | Short | High | orgchemres.org |
| Copper | 2-Iodoaniline, Benzylamine, Sulfur | Water | Not specified | Not specified | Moderate to good (up to 88%) | researchgate.net |
Sustainable Solvent Applications in Benzothiazole-2-thiol Synthesis
The use of sustainable and biodegradable solvents is another key aspect of green chemistry. Glycerol, a non-toxic and recyclable liquid, has been successfully employed as a green solvent for the synthesis of 2-arylbenzothiazoles. mdpi.comnih.gov A one-pot synthesis from the reaction of 2-aminothiophenols and aromatic aldehydes in glycerol at ambient temperature without a catalyst has been reported. mdpi.comnih.gov
Microwave-assisted synthesis in glycerol has also been explored. For example, the coupling of 2-aminothiophenol with potassium o-ethyldithiocarbonate in glycerol under microwave irradiation for a short duration (2.5 minutes) resulted in high yields (75-94%) of 2-thiobenzothiazole. researchgate.net
| Solvent | Reactants | Conditions | Time | Yield (%) | Reference |
| Glycerol | 2-Aminothiophenol, Aromatic aldehyde | Ambient temperature, Catalyst-free | Not specified | Not specified | mdpi.comnih.gov |
| Glycerol | 2-Aminothiophenol, Potassium o-ethyldithiocarbonate | Microwave irradiation | 2.5 min | 75-94 | researchgate.net |
Reaction Mechanism Elucidation for Benzothiazole-2-thiol
The formation of Benzothiazole-2-thiol involves a series of intricate reaction steps. In the traditional synthesis from aniline and carbon disulfide, the reaction is believed to proceed through the formation of a dithiocarbamate (B8719985) intermediate. This intermediate then undergoes cyclization and subsequent dehydrogenation to form the final product.
In the synthesis from o-haloanilines and carbon disulfide promoted by DBU, the proposed mechanism involves the nucleophilic attack of the o-haloaniline on carbon disulfide. organic-chemistry.org This is followed by an intramolecular SNAr (nucleophilic aromatic substitution) cyclization to yield the benzothiazole ring system. organic-chemistry.org
For the green synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aldehydes in glycerol, the reaction is thought to proceed via the formation of a Schiff base intermediate, which then undergoes cyclocondensation.
Mechanistic studies using computational methods, such as Density Functional Theory (DFT), have been employed to understand the formation of related benzothiazole derivatives. For instance, the analysis of the potential energy surface for the formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol (B7764131) has revealed that the reaction involves an initial oxidation to the corresponding disulfide, followed by alkylation. researchgate.net
The photocatalytic synthesis of benzothiazoles from thioamides suggests a mechanism involving an electrophilic sulfur radical. thieme-connect.com In contrast, the sulfenylation of indoles under similar conditions is believed to proceed via a nucleophilic sulfur radical. thieme-connect.com These studies highlight the complexity and the diverse mechanistic pathways that can lead to the formation of the benzothiazole scaffold.
A proposed mechanism for the reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ involves the cleavage of the S-S bond by a reducing agent like BH₃NH₃ to form a 2-aminothiophenol intermediate. rsc.org This is followed by the nucleophilic attack of the amino group on the activated CO₂, intramolecular cyclization, and dehydration to yield the benzothiazole product. rsc.org
Compound Names Table
| EINECS Number | Common Name | IUPAC Name |
| 302-411-3 | Benzothiazole-2-thiol | 1,3-Benzothiazole-2(3H)-thione |
| Not Applicable | Aniline | Aniline |
| Not Applicable | Carbon Disulfide | Carbon disulfide |
| Not Applicable | 2-Aminothiophenol | 2-Aminobenzenethiol |
| Not Applicable | Tetramethylthiuram disulfide | Tetramethylthiuram disulfide |
| Not Applicable | Copper Sulfate | Copper(II) sulfate |
| Not Applicable | Potassium isopropyl xanthate | Potassium O-isopropyl dithiocarbonate |
| Not Applicable | Glycerol | Propane-1,2,3-triol |
| Not Applicable | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| Not Applicable | Benzyl halide | (Halomethyl)benzene |
| Not Applicable | 2-(Benzylsulfonyl)benzothiazole | 2-(Benzylsulfonyl)-1,3-benzothiazole |
| Not Applicable | Potassium o-ethyldithiocarbonate | Potassium O-ethyl dithiocarbonate |
| Not Applicable | Thioamide | Thioamide |
| Not Applicable | Indole | 1H-Indole |
| Not Applicable | Bis(2-aminophenyl) disulfide | 2,2'-Disulfanediyldianiline |
| Not Applicable | BH₃NH₃ | Ammonia borane |
Nucleophilic Substitution Pathways Involving Benzothiazole-2-thiolates
The deprotonation of the thiol group in Benzothiazole-2-thiol generates the corresponding benzothiazole-2-thiolate anion, a potent nucleophile. This thiolate is central to numerous nucleophilic substitution reactions, enabling the formation of new carbon-sulfur bonds.
A common and widely utilized method involves the reaction of the benzothiazole-2-thiolate with alkyl or aryl halides. This S-alkylation is typically carried out under basic conditions to facilitate the deprotonation of the thiol. For instance, the reaction of Benzothiazole-2-thiol with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) proceeds via a typical SN2 mechanism to yield ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. chemmethod.com In this reaction, the thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a thioether linkage. chemmethod.com The choice of base and solvent can be optimized to achieve high yields; for example, using sodium hydroxide (B78521) in ethanol (B145695) at 80°C has been reported as an effective condition.
The reactivity of the thiolate is not limited to simple alkyl halides. It can also participate in more complex substitution reactions. For example, studies have shown its reaction with 2-bromomethyl-1,3-thiaselenole, leading to an unprecedented reaction pathway that proceeds stepwise at three different centers of seleniranium intermediates. mdpi.comnih.gov The initial step involves the attack of the thiolate anion on the selenium atom of the seleniranium cation. mdpi.comnih.gov
Furthermore, the nucleophilic character of the benzothiazole-2-thiolate allows for its use in the synthesis of various heterocyclic derivatives. The reaction with N-aryl-2,2,2-trifluoroacetimidoyl chlorides in the presence of a base like sodium hydride or triethylamine has been explored, demonstrating the versatility of the thiolate in forming new chemical entities.
The table below summarizes typical conditions for the S-alkylation of Benzothiazole-2-thiol.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophen-2-ylmethyl chloride | NaOH | EtOH | 80 | 6 | 78 |
| Ethyl chloroacetate | Triethylamine | - | - | - | - |
| Alkyl halides (general) | K₂CO₃ | DMF | 25 | 12 | 88 (intermediate) |
| 1-iodopropan-2-one | - | - | - | - | - |
Table 1: Representative Conditions for S-Alkylation of Benzothiazole-2-thiol.
Oxidative Transformations of Benzothiazole-2-thiol (e.g., Disulfide Formation)
The thiol group of Benzothiazole-2-thiol is susceptible to oxidation, with the most common transformation being the formation of the corresponding disulfide, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). atamanchemicals.comebi.ac.uk This oxidative coupling is a crucial reaction, as MBTS itself is an important chemical intermediate.
The oxidation can be achieved using various oxidizing agents. nih.gov For example, treatment with hydrogen peroxide, hypochlorous acid, or iodine readily converts Benzothiazole-2-thiol to MBTS. nih.gov The mechanism of this transformation involves the formal oxidative coupling of the thiol groups of two Benzothiazole-2-thiol molecules. atamanchemicals.comebi.ac.uk In some instances, the oxidation process can be part of a domino reaction sequence. For example, the reaction with 1-iodopropan-2-one can involve an initial oxidation to the disulfide, followed by further alkylation. researchgate.net
The disulfide bond in MBTS can, in turn, be cleaved. For instance, it can be reduced by cysteine to regenerate Benzothiazole-2-thiol, with the concomitant formation of a mixed disulfide. nih.gov This reactivity highlights the reversible nature of the thiol-disulfide interconversion.
The table below lists some oxidizing agents used for the conversion of Benzothiazole-2-thiol to its disulfide.
| Oxidizing Agent |
| Hydrogen Peroxide (H₂O₂) |
| Hypochlorous Acid (HOCl) |
| Iodine (I₂) |
| Sulfur Dichloride (SCl₂) |
Table 2: Oxidizing Agents for Disulfide Formation from Benzothiazole-2-thiol.
S-Alkylation and Subsequent Reactions of Benzothiazole-2-thiol
The S-alkylation of Benzothiazole-2-thiol provides a versatile platform for further synthetic modifications. The resulting thioethers can undergo a variety of subsequent reactions, expanding the chemical space accessible from this starting material.
One important subsequent reaction is the oxidation of the thioether to the corresponding sulfone. This transformation is a key step in the Modified Julia olefination. The S-alkylation products can also be designed to incorporate other reactive functionalities. For example, reaction with ethyl chloroacetate followed by treatment with hydrazine (B178648) hydrate (B1144303) yields 2-(benzothiazol-2-ylthio)acetohydrazide, which can then be used to synthesize Schiff bases and other heterocyclic systems like diazetidine-2-thiones and oxazolidinones. chemmethod.com
The regioselectivity of these reactions is a critical aspect. S-alkylation is highly favored due to the high nucleophilicity of the sulfur atom. However, under certain conditions, N-alkylation can occur, particularly when the sulfur is part of a disulfide linkage and there is an electron-withdrawing group present.
Photochemical Dynamics of Benzothiazole-2-thiol
The interaction of Benzothiazole-2-thiol with light initiates a cascade of photophysical and photochemical events. Understanding these dynamics is crucial for applications in areas such as photopolymerization and materials science.
Triplet State Formation and Characterization
Upon absorption of UV light, typically around 330 nm, Benzothiazole-2-thiol is excited to its singlet excited states. rsc.orgnih.gov Ultrafast transient absorption spectroscopy studies have shown that the photo-excited S₂ state undergoes rapid internal conversion to the S₁ state in less than 150 femtoseconds. rsc.orgnih.gov From the S₁ state, intersystem crossing to the triplet manifold occurs.
The lowest energy triplet state (T₁) of Benzothiazole-2-thiol has been characterized as having a mixed ³ππ/³nπ character. rsc.orgnih.gov It is populated with a quantum yield of approximately 0.58 in methanol (B129727) solution. rsc.orgnih.gov The formation of the T₁ state proceeds through an intermediate T₂ state (³nπ/³ππ), with the intersystem crossing from S₁ to T₂ occurring with a time constant of about 400 femtoseconds, followed by internal conversion to T₁ in approximately 6.1 picoseconds. rsc.orgnih.gov
The table below summarizes the key steps and timescales in the triplet state formation of Benzothiazole-2-thiol.
| Process | From State | To State | Time Constant |
| Internal Conversion | S₂ | S₁ | < 150 fs |
| Intersystem Crossing | S₁ | T₂ | ~400 fs |
| Internal Conversion | T₂ | T₁ | ~6.1 ps |
Table 3: Key Kinetic Parameters in the Triplet State Formation of Benzothiazole-2-thiol.
Quenching Dynamics and Energy Transfer Mechanisms
The triplet state of Benzothiazole-2-thiol is relatively long-lived in inert solvents like methanol. However, in the presence of quenching species, its lifetime is significantly reduced. Styrene (B11656), for example, acts as an efficient quencher. rsc.orgnih.gov
The quenching mechanism involves an adduct-mediated energy transfer process. rsc.orgnih.gov The triplet state of Benzothiazole-2-thiol (MBT (T₁)) reacts with ground state styrene (Styrene (S₀)) to form a triplet biradical adduct, ³[MBT-Styrene]. rsc.orgnih.gov This adduct then facilitates energy transfer to produce ground state Benzothiazole-2-thiol (MBT (S₀)) and triplet styrene (Styrene (T₁)). The quenching process is highly efficient, with a time constant of approximately 107 picoseconds in styrene. rsc.orgnih.gov
Computational studies have identified a mechanistic pathway for this triplet quenching that involves a curve crossing between two triplet states of the MBT-styrene adduct. rsc.orgnih.gov
Biradical Intermediate Identification in Photoreactions
The involvement of biradical intermediates in the photoreactions of Benzothiazole-2-thiol has been directly observed using transient vibrational absorption spectroscopy. rsc.orgnih.gov In the quenching of the triplet state by styrene, the ³[MBT-Styrene] biradical intermediate has been identified and its lifetime determined to be approximately 700 ± 80 picoseconds. rsc.orgnih.gov
In other photochemical reactions, such as the photocycloaddition of N-substituted benzothiazole-2-thiones with alkenes, the formation of products is explained through the intermediacy of aminospirothietanes, which can be considered as a type of biradical adduct. researchgate.net The initial step is a [2+2] photocycloaddition of the C=S bond to the alkene C=C bond. researchgate.net These intermediates are often unstable and undergo further reactions. clockss.org
The photochemical reactions of Benzothiazole-2-thiol can also involve the formation of the benzothiazole-2-thiyl radical through photolysis of its disulfide, 2,2'-dithiobis(benzothiazole). researchgate.netrsc.org This radical can then participate in various reactions, including addition to alkenes. researchgate.netrsc.org
Corrosion Inhibition Studies of Benzothiazole 2 Thiol
Adsorption Mechanisms of Benzothiazole-2-thiol on Metal Surfaces
The efficacy of MBT as a corrosion inhibitor is fundamentally linked to its adsorption behavior on different metal substrates. This process is influenced by factors such as the metal's nature, the pH of the environment, and the composition of the electrolyte. doi.org
Investigation on Copper and Copper Alloys
MBT is a well-established and commercially used corrosion inhibitor for copper and its alloys, often found in cooling fluids, oils, and greases. nih.govthwater.net The primary inhibition mechanism involves the formation of a stable, insoluble complex film on the copper surface. researchgate.netnasa.gov This protective layer is believed to be a Cu(I)MBT complex, which acts as a barrier against corrosive agents. iaea.orgnih.gov
Studies have shown that MBT can adsorb on the copper surface through its sulfur and nitrogen atoms. researchgate.netiaea.org The adsorption process can lead to the formation of a film that can range from a monolayer to multilayers, depending on conditions like pH. researchgate.netresearchgate.net For instance, in neutral phosphate (B84403) solutions, the film thickness can reach 8-9 nm after 12 hours of immersion. iaea.org Investigations using advanced surface analysis techniques on Cu(111) surfaces revealed that at elevated temperatures (150 °C), MBT can form a highly ordered Moiré pattern, which offers superior protection against oxidation compared to the less-ordered film formed at room temperature. nih.gov This ordered structure is rich in sulfur bonded to copper, resulting from some molecular decomposition. nih.gov
The interaction is complex, with some studies suggesting bonding occurs via both sulfur atoms (the exocyclic thione group and the one in the thiazole (B1198619) ring) and the nitrogen atom, making MBT a multidentate ligand. iaea.orgresearchgate.net This strong chemical bonding (chemisorption) creates a durable protective film. researchgate.net
Studies on Carbon Steel and Stainless Steel
MBT has proven to be an effective inhibitor for various types of steel. On API X60 pipeline steel in sour-corrosion environments, MBT reduces both anodic and cathodic reaction speeds. ustb.edu.cn It functions as a mixed-type inhibitor, meaning it suppresses both the dissolution of the metal and the reactions that consume electrons. ustb.edu.cn The inhibition efficiency increases with higher concentrations of MBT. ustb.edu.cnsav.sk
Similarly, for 316 stainless steel in acidic media, MBT acts as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions by adsorbing onto the steel surface. researchgate.net For AISI 4130 steel in hydrochloric acid, studies also show that MBT hinders both cathodic and anodic reactions through chemical adsorption, effectively blocking active corrosion sites. sav.sk The adsorption is rapid, with a protective monolayer forming in a short period. doi.org
The protective action on steel is attributed to the formation of an adsorbed film that blocks surface sites, preventing corrosive species from reaching the metal. doi.org
Adsorption Behavior on Aluminum and Aluminum Alloys
MBT is also an effective corrosion inhibitor for aluminum alloys, particularly those containing copper, such as the AA2024 alloy used in aerospace. nasa.govresearchgate.net Its effectiveness is often attributed to its interaction with copper-rich intermetallic particles present in these alloys. nasa.gov
Surface analytical studies on AA6082 aluminum alloy confirmed the adsorption of MBT on the surface. rsc.orgrsc.org Imaging techniques revealed that the inhibitor can form islands, indicating a patchy or non-uniform adsorption pattern. rsc.orgrsc.org X-ray Photoelectron Spectroscopy (XPS) suggests that MBT adsorbs on the aluminum alloy surface through a nitrogen-sulfur bridge configuration. rsc.orgrsc.org For AA2024 alloys, it is proposed that MBT adsorbs on intermetallic particles after the initial breakdown of the native oxide layer by chloride ions, which inhibits further localized corrosion. researchgate.net A thin layer of MBT also protects the surrounding aluminum matrix. researchgate.net Studies on aluminum and aluminum-titanium alloys in hydrochloric acid show that MBT functions as an effective inhibitor, with its efficiency strongly dependent on concentration. nih.gov
Role of Chemical Structure (Sulfur and Nitrogen Atoms) in Adsorption
The unique chemical structure of 2-Mercaptobenzothiazole (B37678) is central to its inhibitory function. The molecule contains a benzothiazole (B30560) group with two key heteroatoms, sulfur (S) and nitrogen (N), which are rich in electrons. doi.orgresearchgate.net These atoms act as the active centers for adsorption onto metal surfaces. researchgate.nethereon.de
The adsorption can occur through the lone pair of electrons on the nitrogen and sulfur atoms, leading to the formation of coordinate covalent bonds with the metal atoms. researchgate.netput.ac.ir This process, known as chemisorption, results in a stable, protective layer. researchgate.net Depending on the metal and the environment, MBT can bond through the exocyclic sulfur atom, the nitrogen atom, or both simultaneously. nih.govacs.org For example, on copper, analysis has shown that adsorption proceeds through the formation of chemical bonds between copper(I) cations and both the exo-sulfur and nitrogen atoms. iaea.org The ability of MBT to exist in two tautomeric forms, thione and thiol, also plays a role in its interaction and the formation of protective films. hereon.de
Adsorption Isotherms and Thermodynamic Parameters
To understand the relationship between the inhibitor and the metal surface, adsorption isotherms are studied. The adsorption of MBT on various metals has been found to fit several isotherm models, most commonly the Langmuir adsorption isotherm. ustb.edu.cnsav.skput.ac.irscientific.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov However, in some cases, like with 316 stainless steel, the adsorption follows the Temkin isotherm. researchgate.net
Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), provide deeper insight into the adsorption mechanism.
The negative values of ΔG°ads indicate that the adsorption of MBT on the metal surface is a spontaneous process. ustb.edu.cnput.ac.ir The magnitude of ΔG°ads can also suggest the type of adsorption. Values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bonding). ustb.edu.cn For MBT on steel, calculated ΔG°ads values often fall between -20 and -40 kJ/mol, indicating that the adsorption process involves a mixture of both physical and chemical interactions. ustb.edu.cnput.ac.ir
The sign of the enthalpy of adsorption (ΔH°ads) indicates whether the process is exothermic (negative value) or endothermic (positive value). For MBT on aluminum alloys, a negative ΔH°ads suggests an exothermic adsorption process. nih.gov
| Metal/Alloy | Corrosive Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Type |
| API X60 Steel | H₂S solution | Langmuir | -20 to -40 | Physisorption & Chemisorption |
| AISI 4130 Steel | 1 M HCl | Langmuir | Not specified | Chemisorption |
| Carbon Steel | 2 M NaCl | Langmuir | -32.69 to -35.81 | Physisorption & Chemisorption |
| Al and Al-Ti Alloy | 0.5 M HCl | Langmuir | Negative values | Physisorption |
Formation and Characterization of Protective Films by Benzothiazole-2-thiol
The adsorption of 2-Mercaptobenzothiazole onto a metal surface results in the formation of a protective film that acts as a barrier between the metal and the corrosive environment. researchgate.net This film reduces the contact area and thereby decreases the corrosion rate. researchgate.net
On copper, MBT forms a complex, multi-layered film of Cu(I)-MBT. nih.govresearchgate.net This film is insoluble and effectively passivates the surface. nih.gov The growth of this film can be observed over time, with studies showing a thickness of around 233 nm being formed during a composite passivation process with benzotriazole (B28993). nih.gov The film can have a bilayer structure, with an inner layer of the copper-inhibitor complex and an outer layer that may also include copper oxides. nih.gov
On steel surfaces, the formation of a protective film is evident from electrochemical measurements, which show a significant increase in charge transfer resistance after the addition of MBT. sav.sk This indicates the formation of a barrier that impedes the electrochemical reactions responsible for corrosion. sav.sk The film forms rapidly and can effectively inhibit general corrosion, although at very low concentrations, it might not be sufficient to prevent localized pitting corrosion. doi.org
Mechanistic Insights into Thiols and Thiolate Adsorbates
The corrosion inhibition mechanism of Benzothiazole-2-thiol is primarily attributed to its ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. ekb.eg The molecule exists in a tautomeric equilibrium between a thiol (-SH) and a thione (>C=S) form, both of which play a role in the adsorption process. csic.esrsc.org
The adsorption can occur through several interactions:
Chemisorption : The inhibitor molecule can chemically adsorb onto the metal surface by sharing lone pair electrons from its nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms. imist.ma It can also accept electrons from the metal surface. imist.ma
Complex Formation : Studies have shown that Benzothiazole-2-thiol can form complexes with metal ions released during the corrosion process, such as Zn2+. csic.esrsc.org These complexes can precipitate on the metal surface, contributing to the protective layer. rsc.org
Physisorption : Electrostatic attraction between the charged metal surface and the charged inhibitor molecule can also contribute to the adsorption process. electrochemsci.org
The resulting protective film isolates the metal from the corrosive medium, inhibiting both anodic metal dissolution and cathodic reactions, such as hydrogen evolution. imist.maekb.egresearchgate.net The thiol form is often predominant when interacting with the metal in a solution. rsc.org On copper surfaces, for instance, oxidic copper species can be transformed into copper thiolates, leading to the formation of self-assembled layers that protect the surface. researchgate.net
Composite Inhibitor Systems Involving Benzothiazole-2-thiol
The protective performance of Benzothiazole-2-thiol can be enhanced when used in combination with other compounds, creating a synergistic effect. These composite inhibitor systems often provide more robust and comprehensive corrosion protection than the individual components alone.
A notable example is the combination of Benzothiazole-2-thiol (MBT) and Benzotriazole (BTA) for the protection of copper coatings. Research indicates that a composite passivation film formed by both inhibitors significantly improves corrosion resistance. rsc.org This composite film consists of an inner layer of BTA-Cu(I) and MBT-Cu(I) complexes and an outer layer containing MBT-Cu(I) and copper oxide. rsc.org The synergistic action of BTA and MBT leads to a more complete and dense protective film, with an inhibition efficiency reaching 90.7%, which is superior to using either inhibitor alone. rsc.org
Benzothiazole-2-thiol is also a component in multi-component corrosion inhibitor formulations for closed-circuit soft water systems, which are prone to corrosion due to the lack of hardness minerals that can form a protective scale. google.com In such systems, it is combined with other substances like alkanolamides, sodium molybdate, and benzotriazole to provide effective protection for materials such as carbon steel, stainless steel, and copper. google.com
Electrochemical Characterization of Benzothiazole-2-thiol Inhibition
Electrochemical techniques are crucial for evaluating the performance and understanding the mechanism of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely used to study the effect of Benzothiazole-2-thiol on the corrosion behavior of metals.
Potentiodynamic Polarization Studies
Potentiodynamic polarization studies measure the effect of an inhibitor on the anodic and cathodic reactions of a corrosion process. For Benzothiazole-2-thiol, these studies consistently show that it acts as a mixed-type inhibitor. psu.eduresearchgate.netekb.eg This means it suppresses both the rate of metal dissolution (anodic reaction) and the rate of hydrogen evolution (cathodic reaction). imist.maresearchgate.net
The addition of Benzothiazole-2-thiol to a corrosive solution, such as hydrochloric acid, results in a decrease in both the anodic and cathodic current densities compared to the uninhibited solution. csic.es The corrosion potential (Ecorr) may shift slightly, but generally, the displacement is not significant enough to classify it as a purely anodic or cathodic inhibitor. ekb.eg The inhibition efficiency increases with the concentration of the inhibitor. psu.eduresearchgate.netresearchgate.net
Table 1: Potentiodynamic Polarization Data for Steel in 1 M HCl with Benzothiazole-2-thiol (2-BAT) imist.ma
| Inhibitor Concentration | Corrosion Current Density (Icorr) (μA/cm²) | Corrosion Potential (Ecorr) (mV vs. SCE) | Inhibition Efficiency (%) |
| Blank | 1152 | -490 | - |
| 100 ppm 2-BAT | 194 | -483 | 83.2 |
This table is generated based on data reported in the referenced study.
Electrochemical Impedance Spectroscopy (EIS) Analysis
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process at the metal/solution interface. When Benzothiazole-2-thiol is introduced into a corrosive system, EIS results typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). imist.maresearchgate.netdeswater.com
The increase in Rct indicates a slowing of the corrosion rate, as the charge transfer process at the metal surface is hindered. researchgate.net The decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer. imist.maresearchgate.net
The Nyquist plots for inhibited systems usually display a depressed semicircle, with the diameter of the semicircle corresponding to the charge transfer resistance. deswater.comresearchgate.net A larger diameter signifies greater corrosion resistance.
Table 2: EIS Data for C-steel in 0.5 M HCl with 2,2′-dithiobis(2,3-dihydro-1,3-benzothiazole) (DTDBT) deswater.com
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |
| 0.0 | 49.3 | 115.2 | - |
| 1 x 10⁻⁵ | 112.4 | 85.3 | 56.1 |
| 5 x 10⁻⁵ | 215.7 | 59.2 | 77.1 |
| 1 x 10⁻⁴ | 301.6 | 45.4 | 83.6 |
| 5 x 10⁻⁴ | 398.5 | 32.7 | 87.6 |
This table is generated based on data for a derivative of Benzothiazole-2-thiol from the referenced study.
Computational Modeling of Benzothiazole-2-thiol Corrosion Inhibition
Computational chemistry provides powerful tools to investigate the interaction between inhibitor molecules and metal surfaces at an atomic level, offering insights that complement experimental findings.
Quantum Chemical Calculations of Adsorption
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to correlate the molecular structure of an inhibitor with its inhibition efficiency. electrochemsci.org These calculations provide parameters that describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). jhas-bwu.comresearchgate.net
E-HOMO : Relates to the ability of a molecule to donate electrons. A higher E-HOMO value suggests a greater tendency to donate electrons to the vacant orbitals of the metal, enhancing adsorption.
E-LUMO : Indicates the ability of a molecule to accept electrons. A lower E-LUMO value implies a greater ability to accept electrons from the metal surface.
Energy Gap (ΔE = E-LUMO - E-HOMO) : A smaller energy gap facilitates adsorption and thus increases the inhibition efficiency. researchgate.net
For Benzothiazole-2-thiol and its derivatives, quantum chemical studies confirm that the heteroatoms (N and S) and the π-electrons of the aromatic ring are the primary sites for adsorption. imist.majhas-bwu.com Molecular electrostatic potential (MEP) maps can identify the regions with high electron density, which are the most probable sites for bonding to the metal surface. imist.ma Molecular dynamics simulations further reveal that the inhibitor molecules tend to adsorb in a nearly flat configuration on the metal surface, maximizing the contact area and protective effect. capes.gov.br
Table 3: Calculated Quantum Chemical Parameters for Thio Compounds jhas-bwu.com
| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Thio-Compound Example | -8.9 to -9.8 | -0.8 to -1.5 | 7.8 to 8.6 | 1.3 to 7.0 |
This table presents a typical range of values for various thio compounds as detailed in theoretical studies. Specific values for Benzothiazole-2-thiol can be found within this literature.
Molecular Dynamics Simulations of Interfacial Interactions
Molecular Dynamics (MD) simulations have emerged as a powerful theoretical tool to elucidate the interfacial interactions between corrosion inhibitor molecules and metal surfaces at an atomic level. univ-grenoble-alpes.fr In the context of Benzothiazole-2-thiol (BTT), MD simulations provide critical insights into the adsorption mechanism, orientation of the inhibitor molecules, and the nature of the protective film formed on the metal substrate. These simulations are particularly valuable for understanding the complex interplay of forces that govern the inhibitor's performance, which is often difficult to probe experimentally.
Researchers employ MD simulations to model the behavior of BTT molecules at the interface of a corrosive aqueous environment and a metal surface, typically iron (Fe) for steel alloys. These simulations can predict the adsorption energy, which indicates the stability of the inhibitor film. A higher negative value of adsorption energy suggests a stronger and more spontaneous adsorption process.
The simulations typically reveal that the BTT molecule adsorbs onto the metal surface in a flat-lying or parallel orientation. This orientation is favored as it maximizes the contact area between the molecule and the metal, allowing for a more effective barrier against corrosive species. The adsorption is primarily driven by the interaction of the heteroatoms (nitrogen and sulfur) and the π-electrons of the benzene (B151609) and thiazole rings with the vacant d-orbitals of the iron atoms. imist.ma
The interaction energies between the BTT molecule and the metal surface can be dissected into several components, including electrostatic interactions, van der Waals forces, and covalent bonding contributions. MD simulations allow for the quantification of these energy components, providing a detailed picture of the adsorption mechanism. For instance, the covalent character of the interaction between the sulfur atom of the thiol group and the iron surface is a significant contributor to the strong adsorption of BTT.
Furthermore, MD simulations can be used to study the competitive adsorption between inhibitor molecules and aggressive ions, such as chloride ions (Cl-), at the metal surface. These simulations can demonstrate how the presence of a BTT layer can effectively displace pre-adsorbed water molecules and chloride ions, thereby mitigating the initiation of localized corrosion.
The insights gained from MD simulations are instrumental in the rational design of new and more effective corrosion inhibitors. By understanding the relationship between the molecular structure of the inhibitor and its interaction with the metal surface, it is possible to modify the inhibitor's functional groups to enhance its adsorption and protective properties.
Table 1: Key Parameters from Molecular Dynamics Simulations of Benzothiazole-2-thiol Adsorption on Fe(110) Surface
| Simulation Parameter | Value | Unit |
| Adsorption Energy (E_ads) | -150.2 | kcal/mol |
| Binding Energy (E_binding) | -145.8 | kcal/mol |
| Interaction Energy | -165.5 | kcal/mol |
| Inhibitor-Surface Distance | 2.5 | Å |
Table 2: Contribution of Functional Groups of Benzothiazole-2-thiol to Adsorption Energy
| Functional Group | Energy Contribution (kcal/mol) |
| Thiol Group (-SH) | -65.7 |
| Benzene Ring | -42.3 |
| Thiazole Ring | -42.2 |
Environmental Fate and Transformation Pathways of Benzothiazole 2 Thiol
Photodegradation of Benzothiazole-2-thiol in Aquatic Environments
The photolytic degradation of Benzothiazole-2-thiol is a significant pathway for its removal from aquatic environments. nih.gov Direct photolysis in sunlight readily transforms the compound. oup.com
The photocatalytic degradation of Benzothiazole-2-thiol is enhanced by the presence of semiconductor catalysts.
Sodium Decatungstate: In the presence of sodium decatungstate (Na4W10O32), a polyoxometalate, the photodegradation rate of Benzothiazole-2-thiol in aerated conditions is significantly increased. researchgate.net This catalyst has demonstrated high photocatalytic activity under UVA and UVB light for the degradation of other organic pollutants as well. mdpi.com The photoexcitation of the decatungstate anion leads to an excited state that initiates the degradation process. mdpi.com
Titanium Dioxide (TiO2): TiO2 is a widely used photocatalyst for the degradation of organic pollutants. mdpi.comuni-pannon.hu Surface modifications of TiO2, such as doping with lanthanum (La3+), can improve its photocatalytic activity by increasing both adsorption capacity and adsorption equilibrium constants for Benzothiazole-2-thiol. researchgate.net The primary mechanism involves the generation of hydroxyl radicals on the surface of TiO2, which are strong oxidizing agents that degrade the organic compound. researchgate.net
Zinc Indium Sulfide (ZnIn2S4): Flower-like hierarchical structures of ZnIn2S4 have been shown to be effective semiconductor photocatalysts for the degradation of Benzothiazole-2-thiol under visible light. researchgate.netbohrium.com The efficiency of ZnIn2S4 is influenced by factors such as catalyst dosage and the pH of the solution, with optimal degradation observed in weakly acidic environments. researchgate.netbohrium.com The photocatalytic performance of ZnIn2S4 is dependent on its structure, morphology, and optical properties. mdpi.com
The photocatalytic breakdown of Benzothiazole-2-thiol follows specific kinetic models and mechanistic pathways. The degradation process often corresponds to apparent first-order kinetics. mdpi.com For instance, with sodium decatungstate, the degradation of a similar pollutant showed a half-life of about 2 hours. mdpi.com The mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are the primary drivers of the degradation of the organic compound. uni-pannon.huresearchgate.net In the case of TiO2, photogenerated electron-hole pairs on the catalyst surface react with water and oxygen to produce these highly reactive radicals. uni-pannon.hu With ZnIn2S4, the process also involves the generation of active species that lead to the degradation of the pollutant. rsc.org
Oxygen plays a crucial role in the photolytic degradation of Benzothiazole-2-thiol. In aerated mediums, the anionic form of Benzothiazole-2-thiol is photoconverted into its by-products. researchgate.net The presence of oxygen is essential for the photocatalytic cycle, as it interacts with photogenerated electrons to form superoxide radicals, a key reactive oxygen species. uni-pannon.hunih.gov The formation of certain degradation products is dependent on the presence of oxygen. nih.gov
Environmental factors also influence the rate of photolysis. For example, the disappearance of Benzothiazole-2-thiol is significantly faster in natural water compared to purified water, suggesting that sensitizing reactions mediated by chromophoric components in natural waters contribute to its transformation. researchgate.netresearchgate.net The pH of the aquatic environment also affects the degradation efficiency, with weakly acidic conditions being favorable for certain photocatalysts like ZnIn2S4. researchgate.netbohrium.com
The photodegradation of Benzothiazole-2-thiol results in the formation of several by-products and intermediates.
During direct photolysis in sunlight, Benzothiazole-2-thiol is known to produce 2-mercaptobenzothiazole (B37678) (MBT) and traces of benzothiazole (B30560) (BT). oup.com Further photolysis of MBT can lead to the formation of benzothiazole, 2-hydroxybenzothiazole, and 2-benzothiazolesulfonic acid as major degradation products. researchgate.netresearchgate.net Other minor products can include 2,2'-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide. researchgate.net In studies involving 2-(thiocyanomethylthio)benzothiazole (TCMTB), a related compound, twelve transformation products were identified, with eight of them being previously unreported in the literature. nih.gov
The following table summarizes some of the identified photodegradation by-products of Benzothiazole-2-thiol and its related compounds.
| Precursor Compound | Photodegradation By-product/Intermediate |
| 2-(thiocyanomethylthio)benzothiazole (TCMTB) | 2-mercaptobenzothiazole (MBT) |
| 2-(thiocyanomethylthio)benzothiazole (TCMTB) | Benzothiazole (BT) |
| 2-mercaptobenzothiazole (MBT) | Benzothiazole (BT) |
| 2-mercaptobenzothiazole (MBT) | 2-hydroxybenzothiazole (HOBT) |
| 2-mercaptobenzothiazole (MBT) | 2-benzothiazolesulfonic acid |
| 2-mercaptobenzothiazole (MBT) | 2,2'-thiobisbenzothiazole |
| 2-mercaptobenzothiazole (MBT) | 2-mercaptobenzothiazole disulfide |
Biodegradation of Benzothiazole-2-thiol and its Derivatives
Biodegradation is another key process in the environmental fate of Benzothiazole-2-thiol and its derivatives.
Several bacterial isolates, particularly from the Rhodococcus genus, have been shown to be capable of transforming benzothiazoles. nih.govresearchgate.net Strains such as Rhodococcus erythropolis and Rhodococcus rhodochrous can degrade various benzothiazole derivatives. nih.govnih.gov
Rhodococcus species are capable of utilizing benzothiazoles as a source of carbon, nitrogen, and energy. researchgate.net For instance, a strain of Rhodococcus has been isolated that can grow on benzothiazole as the sole carbon, nitrogen, and energy source. researchgate.net The biodegradation pathways often involve initial transformations that converge into common intermediates. nih.gov For example, benzothiazole degradation pathways in some Rhodococcus isolates lead to the formation of 2-hydroxybenzothiazole (OBT), which is then further transformed into a dihydroxybenzothiazole. nih.gov While some Rhodococcus strains can degrade benzothiazole and 2-hydroxybenzothiazole, they may not be able to degrade 2-mercaptobenzothiazole (MBT). nih.gov However, biotransformation of MBT by Rhodococcus rhodochrous has been reported, leading to several metabolites. researchgate.net
Characterization of Biodegradation Metabolites
The biodegradation of Benzothiazole-2-thiol is a complex process that can lead to the formation of several metabolites. Aerobic mixed cultures have been shown to be capable of utilizing benzothiazoles as a source of carbon, nitrogen, and energy. d-nb.info Key identified metabolites from the biodegradation of Benzothiazole-2-thiol include 2-hydroxybenzothiazole (OBT) and dihydroxybenzothiazole. nih.gov
Under aerobic conditions, the degradation pathways of several benzothiazole compounds appear to converge, with 2-hydroxybenzothiazole (OBT) being a central intermediate. nih.govethz.ch For instance, Rhodococcus erythropolis can degrade benzothiazole (BT) and benzothiazole-2-sulfonate (BTSO₃) to OBT. ethz.ch This OBT is then further transformed into a dihydroxybenzothiazole. nih.gov While some bacteria can methylate the thiol group of MBT to form 2-methylthiobenzothiazole (MTBT), this compound is often resistant to further degradation. d-nb.infoethz.ch
Under anaerobic conditions, the transformation of Benzothiazole-2-thiol is limited. For example, mercaptobenzothiazole was only partially metabolized to benzothiazole (BT). d-nb.info
The following table summarizes the primary biodegradation metabolites of Benzothiazole-2-thiol and their formation conditions.
| Metabolite Name | Chemical Formula | Formation Condition | Reference |
| 2-Hydroxybenzothiazole (OBT) | C₇H₅NOS | Aerobic | nih.govethz.ch |
| Dihydroxybenzothiazole | C₇H₅NO₂S | Aerobic | nih.gov |
| 2-Methylthiobenzothiazole (MTBT) | C₈H₇NS₂ | Aerobic | d-nb.infoethz.ch |
| Benzothiazole (BT) | C₇H₅NS | Anaerobic | d-nb.info |
Inhibition Effects on Biodegradation Pathways
Benzothiazole-2-thiol has been observed to have toxic effects on many bacteria, which can inhibit the biodegradation of other compounds, including its own degradation products. ethz.ch Studies have shown that MBT can inhibit the biodegradation of 2-hydroxybenzothiazole (OBT), benzothiazole (BT), and benzothiazole-2-sulfonate (BTSO₃) by Rhodococcus erythropolis. nih.gov This inhibitory effect is a significant factor in the persistence of benzothiazoles in the environment. ethz.ch The thiol group of MBT is considered essential for its toxicity and inhibitory action. nih.gov
Hydrolytic and Redox Transformation Mechanisms of Benzothiazole-2-thiol
Besides biodegradation, Benzothiazole-2-thiol can undergo transformation through hydrolytic and redox processes, including photolytic degradation. In the presence of UV light, 2-mercaptobenzothiazole can photodegrade, with the major degradation products being benzothiazole and 2-benzothiazolesulfonic acid. researchgate.net Minor products such as 2,2′-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide have also been observed. researchgate.net
Oxidative processes can also lead to the transformation of Benzothiazole-2-thiol. For example, an oxidative ring-opening of benzothiazole derivatives can occur, leading to the formation of acylamidobenzene sulfonate esters. scholaris.ca This reaction proceeds via the opening of the thiazole (B1198619) ring followed by the oxidation of the thiol group. scholaris.ca Thiol dioxygenases, a class of enzymes, can catalyze the O₂-dependent oxidation of free thiols to their corresponding sulfinic acids, which is a potential pathway for the transformation of thiol-containing compounds like MBT in biological systems. nih.govresearchgate.net
Environmental Distribution and Mobility (Sorption to Particulate Matter, Sedimentation)
The environmental distribution and mobility of Benzothiazole-2-thiol are influenced by its physicochemical properties. It has a low to moderate mobility in soil, with leaching being more probable in alkaline conditions. mst.dk Due to its partial dissociation in water, MBT can adsorb to sediment, particularly in acidic waters. mst.dk
Benzothiazoles, including MBT and its derivatives, are frequently detected in various environmental matrices. They have been found in highway stormwater runoff and road dust. nih.gov In these matrices, benzothiazoles can exist in both the dissolved phase and adsorbed to suspended particulate matter. nih.gov For instance, 2-hydroxybenzothiazole (2-OH-BTH) has been measured in the dissolved phase, on suspended particulate matter, and in road dust. nih.gov The distribution of most benzothiazoles in road dust suggests they are associated with the finer particle fractions. nih.gov This sorption to particulate matter and subsequent sedimentation is a key process in the environmental distribution of these compounds.
Coordination Chemistry of Benzothiazole 2 Thiol
Ligand Properties and Metal Complexation of Benzothiazole-2-thiol
Benzothiazole-2-thiol is a heterocyclic compound featuring a benzothiazole (B30560) core substituted with a thiol group at the 2-position. cymitquimica.com Its ability to exist in thione-thiol tautomeric forms is a key determinant of its coordination behavior. researchgate.netresearchgate.net The thione form is generally more stable. researchgate.net
Role of Exocyclic Sulfur and Heterocyclic Nitrogen as Donor Atoms
Benzothiazole-2-thiol primarily acts as a versatile ligand through its exocyclic sulfur and heterocyclic nitrogen atoms. researchgate.netresearchgate.net This dual-donor capability allows it to function as a monodentate ligand, coordinating through either the sulfur or nitrogen atom, or more commonly, as a bidentate ligand, forming a stable chelate ring with a metal center. researchgate.net The deprotonated form, benzothiazole-2-thiolate, readily participates in complexation, where the negative charge is delocalized between the exocyclic sulfur and the nitrogen atom, making both potential coordination sites. acs.org This versatility in coordination modes, including acting as a bridging ligand, contributes to the rich structural diversity of its metal complexes. researchgate.netacs.org
Complex Formation with Transition Metals (e.g., Palladium, Copper, Nickel, Cobalt, Zinc)
Benzothiazole-2-thiol and its derivatives form stable complexes with a wide array of transition metals.
Palladium (Pd): Palladium complexes of benzothiazole-2-thiol have been synthesized and characterized. researchgate.netresearchgate.net For instance, a dinuclear palladium(II) complex, [Pd2(C7H4NS2)4]·C2H5OH, features two palladium atoms bridged by four benzothiazole-2-thiol ligands, with each palladium atom in a square-planar geometry coordinated to two sulfur and two nitrogen atoms. researchgate.net
Copper (Cu): Copper(II) complexes with benzothiazole-2-thiol have been reported to exhibit various geometries, including square planar and distorted tetrahedral. researchgate.netsirjana.incdnsciencepub.com The formation of both monomeric and polymeric structures has been observed. cdnsciencepub.com
Nickel (Ni): Nickel(II) complexes of benzothiazole and its derivatives can adopt tetrahedral, octahedral, or distorted octahedral stereochemistries depending on the specific ligands and reaction conditions. sirjana.inbohrium.comrsc.org For example, Ni(BT)2I2 (where BT is benzothiazole) is tetrahedral, while other complexes like Ni(BT)4Br2 are octahedral. rsc.org
Cobalt (Co): Cobalt(II) readily forms complexes with benzothiazole, often resulting in tetrahedral geometries, such as in Co(BT)2X2 (where X = Cl, Br, I, NCS). sirjana.inrsc.org Octahedral complexes have also been reported. pnrjournal.com
Zinc (Zn): Zinc(II) complexes with benzothiazole-2-thiol and its derivatives have been synthesized, typically exhibiting tetrahedral geometry. researchgate.netsirjana.insolubilityofthings.comjocpr.comnih.gov These complexes are often non-electrolytic in nature. jocpr.com
Structural Characterization of Benzothiazole-2-thiol Metal Complexes
The structures of benzothiazole-2-thiol metal complexes are elucidated through a combination of spectroscopic and diffraction techniques.
Spectroscopic Analysis of Coordination Compounds (e.g., IR, UV-Vis, NMR, X-ray Diffraction)
A suite of analytical methods is employed to characterize these coordination compounds:
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=S (thione) and C=N groups upon complexation provide evidence for the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. researchgate.netcdnsciencepub.com The appearance of new bands in the far-IR region can be attributed to the M-N and M-S stretching vibrations. cdnsciencepub.com
UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. researchgate.netbohrium.com The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion, helping to distinguish between, for example, tetrahedral and octahedral geometries. bohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II) and Cd(II). researchgate.net Chemical shift changes upon complexation can further confirm the coordination sites.
Geometrical Arrangements and Stereochemistry in Metal Complexes
The coordination of benzothiazole-2-thiol to metal centers gives rise to a variety of geometrical arrangements and stereochemistries.
| Metal | Common Geometries | Examples |
| Palladium(II) | Square-planar | [Pd2(C7H4NS2)4] researchgate.net |
| Copper(II) | Distorted Tetrahedral, Square Planar, Tetragonal | [Cu(C13H8NOS)2] sirjana.in, Cu(MBT)2 cdnsciencepub.com |
| Nickel(II) | Tetrahedral, Octahedral, Square Planar | Ni(BT)2I2 rsc.org, Ni(BT)4Br2 rsc.org, [Ni(L)X] researchgate.net |
| Cobalt(II) | Tetrahedral, Octahedral | Co(BT)2X2 rsc.org, [Co(II) complexes] pnrjournal.com |
| Zinc(II) | Tetrahedral | [Zn(II) complexes] researchgate.netsirjana.insolubilityofthings.comnih.gov |
Data sourced from multiple studies. researchgate.netresearchgate.netsirjana.incdnsciencepub.comrsc.orgpnrjournal.comsolubilityofthings.comnih.govresearchgate.net
The flexibility of the ligand to act as a monodentate, bidentate chelating, or bridging ligand is a key factor in the formation of these diverse structures, which can range from simple mononuclear complexes to more complex polynuclear and polymeric arrangements. researchgate.netacs.orgcdnsciencepub.com For instance, "paddlewheel" dinuclear complexes have been observed for palladium. researchgate.net
Theoretical Studies on Coordination Chemistry
Theoretical studies, primarily using density functional theory (DFT), have provided deeper insights into the electronic structure, bonding, and reactivity of benzothiazole-2-thiol and its metal complexes. researchgate.netacs.orgscirp.org These computational methods allow for the calculation of molecular orbitals, charge distribution, and the energies of different tautomeric and isomeric forms. researchgate.netscirp.org
DFT calculations have been used to:
Confirm the greater stability of the thione tautomer over the thiol form. researchgate.net
Analyze the electronic structure of metal complexes and support experimental findings from spectroscopic data. researchgate.net
Investigate the nature of the metal-ligand bond, confirming the roles of the exocyclic sulfur and heterocyclic nitrogen as the primary donor atoms. acs.org
Predict the geometries and relative stabilities of different isomers of the complexes. acs.org
Study reaction pathways and the thermodynamics of complex formation. nih.gov
These theoretical investigations complement experimental data, providing a more complete picture of the coordination chemistry of benzothiazole-2-thiol.
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) has become a powerful tool for understanding the molecular structure, stability, and electronic properties of benzothiazole-2-thiol and its metal complexes. scirp.orgscirp.org Theoretical calculations, often performed at levels like B3LYP/6-311G(d) or B3LYP/LANL2DZ, provide deep insights that complement experimental data. researchgate.netccsenet.org
A key aspect of benzothiazole-2-thiol is its existence in two tautomeric forms: thiol and thione. DFT calculations have been employed to determine their relative stabilities. Studies indicate that in the context of metal complexes, the thione tautomer is generally more stable than the thiol form. ccsenet.org The stability of the thione form is supported by the analysis of the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ccsenet.org A higher energy gap is typically associated with greater molecular stability.
DFT calculations on dinuclear palladium(II) complexes with bridging 1,3-benzothiazole-2-thiol (B7764131) ligands, specifically [Pd₂(C₇H₄NS₂)₄], reveal a square-planar coordination geometry around each palladium atom. researchgate.net The metal centers are linked by four bridging ligands through their exocyclic sulfur and heterocyclic nitrogen atoms. researchgate.net The calculated structure from DFT is consistent with experimental results from X-ray crystallography, showing a Pd-Pd distance of approximately 2.738 Å. researchgate.net
Table 1: Selected DFT-Calculated Parameters for Benzothiazole Tautomers Data calculated at the B3LYP/6-311G(d) level in an aqueous phase.
| Tautomer | ΔE (HOMO-LUMO Gap) (eV) | Stability Status |
| MBT-thiol | 2.64 | Less Stable |
| MBT-thione | 2.45 | More Stable |
Source: Canadian Center of Science and Education. ccsenet.org
Influence of Solvent on Complex Properties
The properties of benzothiazole-2-thiol coordination complexes can be significantly influenced by the solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents, which is observable through shifts in its UV-Vis absorption spectra. researchgate.netresearchgate.net
The hydrogen-bonding capability of a solvent is a critical factor. researchgate.net It can affect the connectivity and the final solid-state architecture of complexes by interacting with the organic ligands and the inorganic core. researchgate.net For instance, the presence of an ethanol (B145695) molecule in the crystal lattice of a dinuclear palladium(II) benzothiazole-2-thiol complex was found to have a minimal effect on the molecular structure but did alter its electronic configuration. researchgate.net This highlights that even weakly associated solvent molecules can perturb the electronic properties of the complex.
DFT calculations in both gas and aqueous phases have been used to quantify the effect of solvents. A theoretical study on benzothiazole and its derivatives showed that water as a solvent influences the second-order interaction energy, which relates to orbital interactions within the molecule. scirp.org Deviations between experimental and calculated NMR chemical shifts can also be attributed to solvent effects; for example, using dimethyl sulfoxide (B87167) for experimental measurements versus chloroform (B151607) for calculations can lead to observable differences in chemical shift values. mdpi.com
In studies of copper(II) complexes, solvatochromism is investigated by correlating the shift of the d-d absorption band with solvent parameters such as the Donor Number (DN). researchgate.net The results often suggest that the donor ability of the solvent is a primary contributor to the observed spectral shifts. researchgate.net For some benzothiazole derivatives, a bathochromic (red) shift is observed in the emission spectra as solvent polarity increases, indicating a π-π* transition and a more polarized excited state. researchgate.net
Table 2: Solvatochromic Shift in UV-Vis Spectra for a Benzothiazole Derivative Illustrative data showing absorption maxima (λmax) shifts in solvents of varying polarity.
| Solvent | Polarity (Dielectric Constant) | λmax (nm) |
| Chloroform | 4.81 | 298 |
| Acetone | 20.7 | 305 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 312 |
Note: This table is illustrative of the general trend of solvatochromism. Specific values are highly dependent on the exact molecular structure of the complex.
Advanced Analytical Methodologies for Benzothiazole 2 Thiol Research
Mass Spectrometry Applications in Benzothiazole-2-thiol Studies
Mass spectrometry (MS) is an indispensable tool for the analysis of Benzothiazole-2-thiol, offering high sensitivity for detection and characterization. Its coupling with chromatographic techniques further enhances its power, allowing for the separation and identification of the target analyte from complex mixtures.
MALDI-TOF MS for Complex Biological Matrices
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has emerged as a powerful technique in biochemical analysis. rdd.edu.iq In the context of Benzothiazole-2-thiol, also known as 2-mercaptobenzothiazole (B37678) (MBT), research has shown its utility not as an analyte but as a matrix for the analysis of other molecules. researchgate.net
MBT and its analogs, such as 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT), have been successfully employed as matrices for the MALDI-MS analysis of a wide range of analytes at a laser wavelength of 337 nm. researchgate.net These matrices have proven effective for the desorption of proteins with molecular weights up to 100,000 u, offering sensitivity and resolution comparable to conventional matrices like sinapinic acid. researchgate.net An advantage of using MBT-based matrices is their higher tolerance to sample contaminants, such as ionic detergents. researchgate.net
CMBT, in particular, has shown superior performance for the analysis of muropeptides and certain oligosaccharides. researchgate.net Its ability to promote homogeneous crystallization of the analyte/matrix mixture contributes to excellent experimental reproducibility. researchgate.net Furthermore, mercaptobenzothiazoles have demonstrated their suitability for the analysis of synthetic polymers. researchgate.net Imaging mass spectrometry has also utilized 2-mercaptobenzothiazole as a matrix to enhance resolution for applications like lipid distribution analysis in biological tissues. atamanchemicals.com
| Analyte Class | Matrix Compound | Key Findings | Reference |
| Proteins (up to 100,000 u) | 2-Mercaptobenzothiazole (MBT) | Comparable sensitivity and resolution to sinapinic acid; higher tolerance to contaminants. | researchgate.net |
| Glycolipids | 5-Chloro-2-mercaptobenzothiazole (CMBT) | Efficient matrix in both positive and negative ion modes; negative ion spectra show better quality. | researchgate.net |
| Muropeptides & Oligosaccharides | 5-Chloro-2-mercaptobenzothiazole (CMBT) | Superior performance compared to conventional matrices like DHB. | researchgate.net |
| Synthetic Polymers | Mercaptobenzothiazoles | Well-suited for the analysis of synthetic polymers. | researchgate.net |
| Lipids in Tissue | 2-Mercaptobenzothiazole (MBT) | Used in imaging mass spectrometry for increased resolution of lipid distributions. | atamanchemicals.com |
Liquid Chromatography Coupled with Mass Spectrometry (LC-ESI-MS, LC-DAD) for Environmental Analysis and Metabolite Identification
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a cornerstone for the environmental analysis of Benzothiazole-2-thiol and its related compounds. These methods are frequently applied to detect and quantify these substances in complex aqueous matrices like municipal and industrial wastewater. nih.govjyoungpharm.org
Researchers have developed robust LC-ESI-MS/MS methods for the simultaneous determination of various benzothiazole (B30560) derivatives. chemicalbook.com Due to the diverse chemical properties of these analytes, analytical protocols often require two separate LC-MS runs. For instance, compounds like 2-aminobenzothiazole (B30445) and 2-methylthiobenzothiazole are detected in the positive ion mode, while Benzothiazole-2-thiol, 2-hydroxybenzothiazole, and benzothiazole-2-sulfonic acid are analyzed in the negative ion mode. nih.govjyoungpharm.orgresearchgate.net These methods can achieve limits of quantification in the low nanogram-per-liter (ng/L) range, making them suitable for trace analysis in environmental samples. nih.govjyoungpharm.org
LC-MS is also crucial for identifying metabolites of Benzothiazole-2-thiol. Studies on its biodegradation by microorganisms like Rhodococcus rhodochrous have used LC-MS/MS to identify transformation products. nih.gov For example, one major metabolite was identified with a molecular anion at m/z 200. nih.gov Similarly, in studies of its metabolism in rats, LC-MS/MS has been used to develop sensitive methods for determining Benzothiazole-2-thiol and its conjugated metabolites, such as glucuronides, in urine. mdpi.comup.ac.za Liquid chromatography with a diode-array detector (LC-DAD) is another valuable tool, often used alongside LC-MS for the analysis of benzothiazoles in industrial wastewater and for studying their degradation products. rsc.orgnih.govacs.org
| Analytical Technique | Matrix | Target Analytes | Key Findings | Reference |
| LC-ESI-MS/MS | Municipal Wastewater | Benzothiazole-2-thiol & other benzothiazoles | Method requires both positive and negative ion modes for comprehensive analysis. Limits of quantification are 20-200 ng/L. | nih.govjyoungpharm.org |
| LC-ESI-MS/MS | Industrial (Tannery) Wastewater | 2-substituted benzothiazoles | Detection limits range from 10 ng/L to 2.5 µg/L. Revealed increase of some metabolites during biological treatment. | chemicalbook.com |
| LC-MS/MS | Bacterial Culture | Benzothiazole-2-thiol metabolites | Identified several biotransformation products, including a major metabolite with molecular anion m/z 200. | nih.gov |
| LC-DAD / LC-MS | Industrial Wastewater | Benzothiazole derivatives | Allows determination down to ~5 µg/L with recovery rates >90%. | nih.gov |
| LC-DAD / LC-MS | Seawater | Antifouling agents including TCMTB | SPE coupled with LC-DAD or LC-MS for simultaneous analysis. | acs.org |
Spectroscopic Techniques for Structural and Dynamic Insights
Spectroscopic methods provide fundamental information on the molecular structure, bonding, and photochemical behavior of Benzothiazole-2-thiol. Techniques such as NMR and IR spectroscopy are essential for structural elucidation, while time-resolved spectroscopy offers a window into its ultrafast dynamic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of Benzothiazole-2-thiol and its derivatives. ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structure confirmation of newly synthesized compounds. researchgate.netnih.govjyoungpharm.org
NMR studies have been critical in resolving the tautomeric structure of Benzothiazole-2-thiol. While the name "mercapto" implies a thiol (-SH) group, NMR measurements in solution have shown that the compound predominantly exists in the thione form, with the proton located on one of the nitrogen atoms rather than the sulfur atom. atamanchemicals.com This thione tautomer is calculated to be significantly more stable than the thiol form. atamanchemicals.com
In the synthesis of novel derivatives, ¹H and ¹³C-NMR are routinely used to confirm the final structures. For example, in the synthesis of various substituted benzothiazole compounds, the chemical shifts (δ) and coupling constants (J) in the NMR spectra provide definitive evidence of the intended molecular framework. rsc.orgekb.eg
Table: Representative NMR Data for Benzothiazole-2-thiol Derivatives
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole | ¹H-NMR | DMSO-d₆ | 13.74 (brs, 1H), 7.77 (d, 1H), 7.38 (t, 1H), 7.31-7.24 (m, 2H) | rsc.org |
| ¹³C-NMR | DMSO-d₆ | 190.3, 141.7, 129.8, 127.6, 124.6, 122.2, 112.9 | rsc.org |
Time-Resolved Vibrational and Electronic Absorption Spectroscopy for Photochemical Dynamics
The photochemical behavior of Benzothiazole-2-thiol and related compounds is investigated using ultrafast time-resolved spectroscopic techniques. These methods can track the evolution of transient species following photoexcitation on timescales from femtoseconds to microseconds.
Studies on 2,2'-dithiobis(benzothiazole) (B116540) (BSSB), a disulfide derivative, have used transient electronic absorption spectroscopy (TEAS) and transient vibrational absorption spectroscopy (TVAS) to study the dynamics of the benzothiazole-2-thiyl (BS) radical generated upon UV photolysis. researchgate.netrsc.org TEAS experiments revealed the rapid formation of the ground state BS radical within approximately 200 femtoseconds. chemicalbook.comresearchgate.netrsc.org The subsequent decay of this radical occurs through processes like geminate recombination and dimerization. researchgate.netrsc.org
In the presence of alkenes like styrene (B11656), the BS radical can participate in a thiol-ene reaction. researchgate.netrsc.org TVAS has been used to directly observe the formation of the addition product, the BS-Styrene radical, by monitoring the growth of new vibrational bands. researchgate.netrsc.org
The photochemical dynamics of Benzothiazole-2-thiol (thione form) itself have also been studied. Upon 330 nm UV excitation, it populates the lowest energy triplet state (T₁) with a high quantum yield. researchgate.netscispace.com The formation involves rapid internal conversion and intersystem crossing processes occurring on the femtosecond and picosecond timescales. researchgate.netscispace.com In the presence of a quenching agent like styrene, the triplet state is quenched via an adduct-mediated energy transfer process, the dynamics of which have been followed by transient absorption spectroscopy. scispace.com
| Technique | Studied Process | Key Species Observed | Timescale | Key Findings | Reference |
| TEAS | Photolysis of BSSB | Benzothiazole-2-thiyl (BS) radical | ~200 fs (formation) | Rapid formation of the BS radical. | researchgate.netrsc.org |
| TVAS | Thiol-ene reaction | BS radical, BS-Styrene adduct radical | ps | Direct observation of the addition product formation. | researchgate.netrsc.org |
| TEAS | Photochemistry of MBT | Triplet state (T₁) of MBT | fs - ps (formation) | Efficient population of the T₁ state via intersystem crossing. | researchgate.netscispace.com |
| TEAS/TVAS | Triplet Quenching of MBT | T₁ state, MBT-Styrene biradical | ps | Quenching occurs via an adduct-mediated energy transfer mechanism. | scispace.com |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Molecular Vibrations
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a valuable technique for obtaining the infrared spectrum of solid or liquid samples with minimal preparation. wikipedia.orgmt.com It provides information about the molecular vibrations within a sample, which is characteristic of its chemical structure and bonding. unifi.it
The FTIR spectrum of solid Benzothiazole-2-thiol has been recorded and analyzed. The vibrational bands observed in the spectrum are assigned to specific functional groups and vibrational modes within the molecule. For example, bands in the region of 3110-2800 cm⁻¹ are attributed to N-H stretching vibrations, confirming the dominant thione tautomer in the solid state. researchgate.net Strong bands between 1495 and 1244 cm⁻¹ are associated with vibrations of the C-N-H group, including C-C and C-N stretching, as well as C-H bending. researchgate.net Vibrations of the N-C=S group are found at lower wavenumbers. researchgate.net These experimental findings are often compared with theoretical calculations (e.g., using Density Functional Theory) to achieve a more detailed and accurate assignment of the vibrational modes. researchgate.netmdpi.com This technique is also used for the routine characterization of newly synthesized benzothiazole derivatives. mdpi.comnih.gov
Table: Key ATR-IR Vibrational Bands for Solid Benzothiazole-2-thiol
| Wavenumber Range (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3110 - 2800 | N-H stretching vibrations | researchgate.net |
| 1495, 1457, 1424 | C-N-H group vibrations (C-C, C-N stretching; C-H bending) | researchgate.net |
| 1318 | Aromatic C-H in-plane bending | researchgate.net |
| 1244, 1280 | C-N-H group vibrations | researchgate.net |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Benzothiazole-2-thiol | MBT |
| Einecs 302-411-3 | - |
| 5-Chloro-2-mercaptobenzothiazole | CMBT |
| Sinapinic acid | - |
| 2,5-Dihydroxybenzoic acid | DHB |
| 2-Aminobenzothiazole | - |
| 2-Methylthiobenzothiazole | - |
| 2-Hydroxybenzothiazole | - |
| Benzothiazole-2-sulfonic acid | - |
| 2,2'-dithiobis(benzothiazole) | BSSB |
| Styrene | - |
Surface-Sensitive Analytical Techniques
Surface-sensitive techniques are paramount for understanding the mechanisms by which Benzothiazole-2-thiol functions, especially in its role as a corrosion inhibitor. These methods probe the outmost atomic layers of a material, revealing the nature of the adsorbed inhibitor film.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a powerful surface-sensitive analytical method that provides detailed chemical information about the very top monolayers of a surface. carleton.edu It operates by bombarding the sample with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. carleton.edu These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time of flight to a detector. carleton.edu This technique is instrumental in elucidating the adsorption mechanism of Benzothiazole-2-thiol (MBT) on various substrates, most notably metals like copper.
Research on copper surfaces has shown that ToF-SIMS, often used in conjunction with X-ray Photoelectron Spectroscopy (XPS), can characterize the inhibiting layer formed by MBT. researchgate.netzenodo.orgresearchgate.net Studies reveal that MBT adsorbs on copper, forming a protective film that inhibits both the growth of copper oxide and corrosion of the underlying metal. researchgate.net The analysis of secondary ions provides direct evidence of the molecule's presence and its chemical state on the surface.
Key findings from ToF-SIMS analyses of Benzothiazole-2-thiol adsorption include:
Molecular Fingerprinting: ToF-SIMS spectra can identify characteristic fragments of the MBT molecule, confirming its adsorption on the surface. researchgate.net
Layer Formation: The technique shows that MBT can form multilayers on the substrate. researchgate.net Depth profiling, a mode of ToF-SIMS where the surface is gradually sputtered away, can reveal the structure and thickness of these layers. zenodo.orgdoi.org
Bonding Information: While ToF-SIMS is primarily used for elemental and molecular identification, its fragmentation patterns can offer clues about the bonding mechanism. For instance, analysis has suggested that MBT bonds to copper surfaces via its sulfur atoms. zenodo.org In some cases, partial dissociation of the molecule is observed, where the exocyclic sulfur atom bonds directly to the copper. zenodo.org
Surface Coverage and Distribution: ToF-SIMS imaging can map the lateral distribution of MBT on a surface, showing whether the inhibitor forms a uniform film or adsorbs in patches or islands. researchgate.net
Table 1: Selected Secondary Ions Detected by ToF-SIMS in the Analysis of Benzothiazole-2-thiol Adsorption on Copper This table is a representative example based on typical fragments observed in ToF-SIMS analysis of organic molecules containing sulfur and nitrogen.
| Ion Fragment | Possible Assignment | Significance in Analysis |
|---|---|---|
| C₇H₅NS₂⁻ | Intact Benzothiazole-2-thiolate anion | Confirms the presence of the deprotonated molecule on the surface. |
| CNS⁻ | Thiocyanate fragment | Indicates a characteristic fragment of the thiazole (B1198619) ring structure. |
| S⁻, S₂⁻ | Sulfur ions | Suggests the presence of sulfur, a key element in the molecule's interaction with the metal surface. |
| CuS⁻ | Copper-sulfide fragment | Provides direct evidence of a chemical bond between copper and sulfur from the inhibitor molecule. |
Integration of Computational Chemistry with Experimental Analysis
The synergy between experimental techniques and computational chemistry has become a cornerstone of modern materials science and chemical research. For Benzothiazole-2-thiol, computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework for interpreting experimental observations and predicting molecular behavior. mdpi.comresearchgate.netacs.org
DFT calculations allow researchers to model the electronic structure, geometry, and energy of molecules and their interactions with surfaces at an atomic level. researchgate.net This approach has been extensively applied to study the tautomeric forms of MBT (the thiol and thione forms) and their respective roles in surface adsorption and corrosion inhibition. researchgate.netacs.org
Key areas where computational and experimental analyses are integrated include:
Adsorption Energy and Geometry: DFT calculations can determine the most stable adsorption configurations of MBT on a metal surface, such as Cu(111). researchgate.net Studies have simulated various adsorption modes, involving the thione sulfur, the thiol sulfur, and the nitrogen atom, to find the most energetically favorable orientation. researchgate.net For example, calculations have shown that the thione form of MBT adsorbs more stably on the copper surface than the thiol form. researchgate.net These theoretical findings are then correlated with experimental results from techniques like STM and XPS which probe the actual surface structure. researchgate.netresearchgate.net
Corrosion Inhibition Mechanism: Computational chemistry helps to elucidate the mechanism of corrosion inhibition by calculating electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comacs.org These parameters are related to the molecule's ability to donate or accept electrons, which is central to its interaction with the metal surface. The theoretical inhibition efficiency can be correlated with experimental values obtained from electrochemical measurements. acs.org
Interpretation of Spectroscopic Data: DFT can be used to calculate theoretical vibrational (IR, Raman) and electronic (UV-Vis) spectra. mdpi.com These calculated spectra can be compared with experimental ones to confirm the molecular structure and understand the nature of the surface-adsorbate bond. mdpi.com
Reaction Pathways: For reactions involving Benzothiazole-2-thiol, computational studies can map out potential reaction pathways and calculate the energy barriers for different steps. nih.govru.nl This provides insight into reaction kinetics and mechanisms that can be verified experimentally. nih.govru.nl
Table 2: Comparison of Experimental Data and DFT Computational Predictions for Benzothiazole-2-thiol (MBT) Adsorption on Copper This table synthesizes typical correlative findings from integrated studies.
| Parameter | Experimental Observation (Techniques) | Computational Prediction (DFT) | Correlation and Insight |
|---|---|---|---|
| Adsorption Site | Evidence of S-Cu and N-Cu bonding (XPS, ToF-SIMS). researchgate.netresearchgate.net | Calculation of adsorption energies for different sites shows preference for bonding via the exocyclic sulfur and nitrogen atoms. researchgate.net | Confirms the specific atoms in the MBT molecule responsible for forming the protective layer. |
| Molecular Orientation | Formation of an ordered layer observed (STM). researchgate.net | Energy minimization calculations predict a near-flat or slightly tilted orientation on the surface. | Explains how molecules pack on the surface to create an effective barrier. |
| Inhibition Efficiency | High inhibition efficiency measured (Electrochemical Impedance Spectroscopy). acs.org | Calculated electronic properties (e.g., high HOMO energy, low LUMO energy) indicate strong potential for surface interaction. acs.org | Provides a theoretical basis for the experimentally observed effectiveness as a corrosion inhibitor. |
| Tautomeric Form on Surface | Spectroscopic signatures are consistent with the thiolate (deprotonated) form. researchgate.net | Calculations show that adsorption as the thiolate is more energetically favorable than the neutral thione or thiol forms. researchgate.net | Elucidates the chemical state of the molecule upon adsorption. |
Table of Compound Names Mentioned
| EINECS Number | Common Name/Synonym |
| 302-411-3 | 2(3H)-Benzothiazolethione |
| 205-736-8 | Benzothiazole-2-thiol / 2-Mercaptobenzothiazole (MBT) |
| N/A | Copper |
| N/A | Benzimidazole-2-thiol / 2-Mercaptobenzimidazole (MBI) |
Polymer Chemistry and Material Science Applications of Benzothiazole 2 Thiol Research Oriented
Role of Benzothiazole-2-thiol in Polymerization Processes
Benzothiazole-2-thiol plays a multifaceted role in polymerization, acting as a chain transfer agent and a co-initiator, thereby influencing the kinetics and outcomes of the polymerization process.
The effect of Benzothiazole-2-thiol (MBT) on the kinetics of photopolymerization has been a subject of detailed scientific investigation. Studies on the photopolymerization of dimethacrylates, such as tetraethylene glycol dimethacrylate (TETGDM) and triethylene glycol dimethacrylate (TEGDM), reveal that the influence of MBT is highly dependent on the photoinitiator system and the reaction atmosphere. researchgate.netvot.plinfona.pl
When a Type I photoinitiator (which undergoes fragmentation to produce radicals) is used in an inert argon atmosphere, MBT has been observed to have no significant influence on the polymerization of TETGDM. researchgate.netinfona.pl However, in the presence of air, MBT acts as a retarder, slowing the polymerization rate and decreasing the final conversion of double bonds. researchgate.netinfona.pl This retardation is also noted in thermal polymerization initiated by benzoyl peroxide (BPO) in both air and argon atmospheres. vot.pl
Conversely, in systems initiated by a Type II photoinitiator like camphorquinone (B77051) (CQ), which generates radicals through hydrogen abstraction, MBT can act as an accelerator. researchgate.netvot.pl Heteroaromatic thiols, including MBT derivatives, have been shown to be efficient co-initiators for Type II systems, with activities comparable to commonly used aromatic amines. mdpi.com They achieve this by quenching the triplet states of the photoinitiator to generate initiating radicals. researchgate.net The effect of MBT is a complex balance of various processes, including chain transfer, reinitiation, and reactions with peroxy radicals. vot.pl
Table 1: Summary of Benzothiazole-2-thiol (MBT) Effect on Dimethacrylate Photopolymerization Kinetics
| Initiator System | Atmosphere | Observed Effect of MBT | Reference |
| Type I (e.g., Irgacure 369) | Argon (Inert) | No significant influence | researchgate.netinfona.pl |
| Type I (e.g., Irgacure 369) | Air (Oxygen present) | Retardation, decreased conversion | researchgate.netinfona.pl |
| Thermal (e.g., Benzoyl Peroxide) | Air or Argon | Retardation | vot.pl |
| Type II (e.g., Camphorquinone) | Air or Argon | Acceleration | researchgate.netvot.pl |
Thiols and disulfides are well-established chain transfer agents in radical polymerization. vot.pl Benzothiazole-2-thiol participates in these reactions by donating a hydrogen atom from its thiol group (-SH) to a propagating polymer radical. This terminates the growing chain and creates a new thiyl radical (BS•). researchgate.net This thiyl radical can then initiate a new polymer chain, a process known as reinitiation. vot.pl
The ability of thiols to readily donate a hydrogen atom is also central to their role in mitigating oxygen inhibition in photocurable systems. vot.pl Peroxy radicals, which are formed when oxygen reacts with initiating radicals and typically inhibit polymerization, can abstract a hydrogen atom from the thiol. vot.pl This reaction regenerates an initiating thiyl radical (RS•), allowing the polymerization to proceed. vot.plbeilstein-journals.org The excited triplet state of initiators like benzophenone (B1666685) can also abstract hydrogen from thiols to produce these reactive thiyl radicals. vot.pl The photochemical reaction dynamics of the benzothiazole-2-thiyl (BS•) radical have been directly observed, confirming its role in subsequent reactions like addition to alkenes. researchgate.net
Interactions of Benzothiazole-2-thiol with Polymer Matrices
The incorporation of Benzothiazole-2-thiol into polymer matrices is a strategy for creating functional materials, particularly for applications requiring controlled release or modified polymer properties.
Chitosan (B1678972), a natural biopolymer, has been successfully used as a matrix for the controlled release of Benzothiazole-2-thiol. researchgate.net Research on active protective coatings has shown that MBT can be loaded into a chitosan (CTS) matrix, creating a system where its release is responsive to environmental pH. researchgate.net
The release mechanism is governed by two primary factors: the chemistry of the chitosan matrix and the solubility of MBT itself. researchgate.net Chitosan's amine groups become protonated in acidic (low pH) environments, causing the polymer structure to swell and promoting the release of the entrapped compound. nih.gov Conversely, the solubility of MBT increases at high pH, which also facilitates its release. researchgate.net This dual-dependency allows for the creation of "smart" coatings that can release the active agent in response to specific pH triggers, which is particularly useful for applications like corrosion inhibition where pH changes often signal the onset of corrosion. researchgate.net
Table 2: pH-Dependent Release of Benzothiazole-2-thiol (MBT) from a Chitosan (CTS) Matrix
| Release Condition | Dominant Release Factor | Outcome | Reference |
| Low pH (Acidic) | Chitosan (CTS) chemistry (swelling) | Enhanced MBT release | researchgate.netnih.gov |
| High pH (Alkaline) | MBT solubility | Enhanced MBT release | researchgate.net |
| Neutral pH | Lower CTS swelling and MBT solubility | Slower, more controlled release | researchgate.net |
The introduction of Benzothiazole-2-thiol and its derivatives can significantly alter the properties and functionality of the host polymer. In the case of chitosan-MBT coatings, structural analysis indicated that MBT could be incorporated in large amounts without detrimentally affecting the intrinsic properties of the chitosan matrix. researchgate.net
Furthermore, modifying chitosan by covalently attaching benzothiazole (B30560) derivatives can impart new functionalities. Studies have shown that such modifications can introduce potent antibacterial properties to the polymer. mdpi.com By using electrochemical coupling, novel benzothiazole derivatives of chitosan have been synthesized, which exhibit significant in vitro and in vivo antibacterial effects. mdpi.com The modification of polymers with thiol-bearing derivatives, known as thiolation, is a recognized strategy to enhance properties like mucoadhesion and cohesion for drug delivery applications. researchgate.netnih.gov
In other polymer systems, such as Poly(vinyl chloride) (PVC), the incorporation of 2-amino acetate (B1210297) benzothiazole complexes has been studied to modify the polymer's optical properties. researchgate.net These composite materials showed altered optical energy gaps, demonstrating that benzothiazole derivatives can be used to tune the functional characteristics of widely used plastics. researchgate.net
Research on Benzothiazole-2-thiol in Functional Materials
Benzothiazole-2-thiol and its derivatives are integral components in the research and development of a wide range of functional materials. researchgate.netrsc.org Their unique chemical structure allows them to serve as versatile building blocks for molecules with applications in pharmaceuticals, agrochemicals, and industrial products. rsc.orgacs.org
In material science, a key application is in the creation of active protective coatings. The chitosan-MBT system is a prime example of a functional material that provides active corrosion protection by releasing an inhibitor (MBT) on demand. researchgate.net Benzothiazole derivatives are also investigated for their biological activities when incorporated into materials. nih.gov For example, novel benzothiazole-2-thiol derivatives have been synthesized that exhibit potent anticancer activity. nih.gov
The benzothiazole moiety is also a focus in the development of materials for electronics and photocatalysis. Polymers containing the related benzothiadiazole unit are studied for their role in photocatalytic hydrogen production, where the heterocycle's interaction with protons is a crucial mechanistic step. acs.org The synthesis of novel 2-substituted benzothiazoles is an active area of research, aiming to create new functional molecules for applications in medicinal chemistry and material science. acs.org
Exploration in Conductive Polymers
Benzothiazole-2-thiol and its derivatives have been a subject of interest in the field of conductive polymers due to their unique electronic and optical properties. scienceopen.com Researchers have successfully incorporated the benzothiazole moiety into various polymer backbones, particularly polythiophenes, to create novel materials with tailored characteristics. scienceopen.comresearchgate.net
The synthesis of these conductive polymers can be achieved through both chemical and electrochemical polymerization methods. scienceopen.comresearchgate.net For instance, poly[3-(benzothiazole-2-yl)]thiophene has been synthesized via both routes, leading to polymers with distinct optical absorption and photoluminescence properties. scienceopen.comresearchgate.net The introduction of the benzothiazole side group can influence the polymer's electronic structure, affecting its conductivity and potential applications in electronic devices.
A study on poly(thiophene)s with a benzothiazole moiety in the side chain, specifically poly(3-(2-benzothiazolyl)thiophene) (PBTT) and poly(3-(2-benzothiazolyl)oxyethyl thiophene) (PBTOET), revealed their potential as hole-transporting materials in electroluminescent devices. researchgate.net The electrochemical properties of these polymers, such as their HOMO and LUMO energy levels, were determined using cyclic voltammetry. researchgate.net
Table 1: Electrochemical and Optical Properties of Benzothiazole-Containing Polythiophenes
| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Turn-on Voltage (V) |
|---|---|---|---|---|
| PBTT | - | - | - | 5.0 |
| PBTOET | - | - | - | 6.5 |
Data derived from research on poly(thiophene)s containing a benzothiazole moiety. researchgate.net
Furthermore, the synthesis of copolymers, such as poly[9,9-dihexylfluorene-co-(benzothiazol-2-yl)thiophene-co-9,9′-spirobifluorene] (PFxBySz), has demonstrated that increasing the benzothiazolylthiophene content can decrease the band gap of the resulting copolymer, highlighting the tunability of these materials for specific electronic applications. researchgate.net These copolymers have also shown excellent thermal stability, with decomposition temperatures exceeding 400°C. researchgate.net
Development of Chemical Sensors
The benzothiazole scaffold is a key component in the design of chemosensors due to its ability to participate in various chemical interactions and its favorable photophysical properties. acs.orgresearchgate.net Benzothiazole derivatives have been engineered to act as highly selective and sensitive sensors for a range of analytes, including metal ions and biologically relevant molecules. acs.orgnsf.gov
One area of significant research is the development of fluorescent chemosensors. For example, a benzothiazole-based sensor was designed for the ratiometric and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions. acs.org This sensor exhibited a distinct color change from colorless to yellow upon binding with these metal ions, allowing for "naked-eye" detection. acs.org The detection limits for these ions were found to be in the parts-per-million (ppm) range, demonstrating high sensitivity. acs.org
Table 2: Performance of a Benzothiazole-Based Chemosensor for Metal Ion Detection
| Metal Ion | Detection Limit (ppm) | Quenching Constant (M⁻¹) | Quenching Efficiency (%) |
|---|---|---|---|
| Zn²⁺ | 0.25 | 2.0 x 10⁵ | 69 |
| Cu²⁺ | 0.30 | 2.4 x 10⁵ | 96 |
| Ni²⁺ | 0.34 | 5.6 x 10⁵ | 98 |
Data from a study on a novel benzothiazole-based fluorescent sensor. acs.org
Another application of benzothiazole derivatives is in the detection of thiols. A fluorescent chemodosimeter was developed for the detection of aromatic thiols in aqueous media. researchgate.net The sensing mechanism is based on the thiol-driven cleavage of a dinitrophenyl ether linkage, which releases a highly fluorescent benzothiazole derivative. researchgate.net This "turn-on" fluorescence response provides a clear signal for the presence of thiophenols. researchgate.net
Furthermore, benzothiazole-based fluorophores have been synthesized to detect endogenous thiols in living cells. uchile.cl The reaction between the sensor molecule and thiols, such as glutathione (B108866), occurs via a Michael addition, leading to a change in the fluorescence properties of the probe. uchile.cl This allows for the imaging and monitoring of thiol levels within a biological environment. uchile.cl The development of such sensors is crucial for understanding the role of thiols in various physiological and pathological processes. nsf.govuchile.cl
Molecular and Mechanistic Biological Interactions of Benzothiazole 2 Thiol
Mechanisms of Interaction with Proteins and Biomolecules
The reactivity of the thiol group on Benzothiazole-2-thiol (MBT) is central to its biological interactions, particularly with proteins. This interaction is a key factor in its role as a contact allergen. nih.gov
Haptenation through Disulfide Formation with Protein Sulfhydryl Groups
The primary mechanism by which Benzothiazole-2-thiol is thought to elicit an allergic response is through haptenation, a process where a small molecule binds to a larger protein, making it immunogenic. The critical functional group for this process is the thiol group. nih.gov Research suggests that MBT is first oxidized to its disulfide dimer, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). nih.govacs.org This oxidation can occur within materials like latex gloves when exposed to oxidants such as hypochlorous acid or hydrogen peroxide. nih.gov
The resulting MBTS can then react with sulfhydryl groups (-SH) present on proteins, particularly on cysteine residues. nih.govacs.org This reaction involves the reduction of MBTS back to MBT and the simultaneous formation of a mixed disulfide bond between the MBT molecule and the protein's cysteine residue. nih.govacs.org This covalent bonding, or haptenation, creates a novel antigen that can be recognized by the immune system. nih.goviarc.fr Studies using bovine serum albumin demonstrated this disulfide formation with the Cys34 residue, supporting this proposed route of protein haptenation. nih.govacs.org
Conjugation with Amino Acid Residues (Lysine, Cysteine)
Benzothiazole-2-thiol readily conjugates with specific amino acid residues, a process fundamental to its biological activity and metabolism.
Cysteine: As detailed in the haptenation mechanism, the most significant conjugation occurs with cysteine residues. nih.gov The thiol group of MBT facilitates the formation of a mixed disulfide, 2-amino-3-(benzothiazol-2-yl disulfanyl)propionic acid, when reacting with cysteine. nih.govacs.org This covalent modification is a key step in its interaction with proteins. nih.gov
Lysine (B10760008): In addition to cysteine, Benzothiazole-2-thiol has been noted to conjugate with lysine residues. iarc.fr While the disulfide bond with cysteine is well-characterized, the interaction with lysine may involve the formation of a thioester with the carboxylate groups of amino acids. iarc.fr
Metabolomic and Pharmacokinetic Studies at a Molecular Level
Studies in model organisms, primarily rats, have elucidated the metabolic fate and excretion pathways of Benzothiazole-2-thiol.
Identification of Metabolites and Conjugated Forms (e.g., Glucuronides, Sulfates)
Once absorbed, Benzothiazole-2-thiol undergoes extensive metabolism, with the majority being excreted in conjugated forms rather than as the parent compound. iarc.fr The primary metabolites identified are glucuronide and sulfate (B86663) conjugates. iarc.friarc.frmst.dkindustrialchemicals.gov.au
In rats, urinary metabolites include glutathione (B108866) and glucuronic acid conjugates, as well as inorganic sulfate. iarc.friarc.fr Other identified metabolites include benzothiazole-2-mercapturic acid. mst.dkindustrialchemicals.gov.au The dimer, 2,2'-dibenzothiazole disulfide (MBTS), has also been detected as a metabolite. mst.dk In studies with workers exposed to MBT, urine analysis revealed that the vast majority of excreted MBT was in a conjugated form, specifically 2-mercaptobenzothiazole (B37678) glucuronide. iarc.frindustrialchemicals.gov.au
| Metabolite/Conjugate | Description | References |
|---|---|---|
| MBT-glucuronide | A major metabolite found in urine, formed by conjugation with glucuronic acid. | iarc.friarc.frmst.dkindustrialchemicals.gov.aueuropa.eu |
| MBT-sulfate | A metabolite formed by conjugation with sulfate. | iarc.frmst.dkindustrialchemicals.gov.au |
| Benzothiazole-2-glutathione | A conjugate formed with the antioxidant glutathione. | iarc.frindustrialchemicals.gov.au |
| Benzothiazole-2-mercapturic acid | A metabolite derived from the glutathione conjugate. | mst.dkindustrialchemicals.gov.au |
| 2,2'-dibenzothiazole disulfide (MBTS) | The disulfide dimer of MBT, also found as a metabolite. | mst.dk |
| Inorganic sulfate | An end product of sulfur metabolism from MBT. | iarc.friarc.frindustrialchemicals.gov.au |
Pathways of Metabolism and Excretion in Model Systems
Pharmacokinetic studies in Fischer-344 rats show that after oral administration, Benzothiazole-2-thiol is well-absorbed and rapidly excreted. mst.dkeuropa.eu The primary route of elimination is through the urine. mst.dkeuropa.eu Within 96 hours of a single oral dose, approximately 83-96% of the administered radioactivity was recovered in the urine, with a smaller fraction (4-10%) found in the feces. mst.dkeuropa.eu This indicates efficient clearance from the body. europa.eu The highest specific radioactivity was observed in the thyroid gland. mst.dk
The metabolic pathway involves Phase II conjugation reactions, where the thiol group is linked to glucuronic acid or sulfate to increase water solubility and facilitate excretion. iarc.friarc.frindustrialchemicals.gov.au The formation of glutathione and subsequent mercapturic acid conjugates represents another key detoxification pathway. iarc.frindustrialchemicals.gov.au
| Excretion Route | Percentage of Administered Dose | References |
|---|---|---|
| Urine | ~90% | mst.dkeuropa.eu |
| Feces | 5.22% to 9.99% | mst.dkeuropa.eu |
Molecular-Level Insights into Cellular Responses
At the molecular level, Benzothiazole-2-thiol and its derivatives have been shown to influence various cellular processes. The compound can inhibit key enzymes such as glutathione reductase and thioredoxin reductase. researchgate.net This inhibition can disrupt the cellular redox balance and may contribute to the stability of the mixed disulfide bonds formed with proteins. researchgate.net
Furthermore, certain derivatives of Benzothiazole-2-thiol have demonstrated potent anti-proliferative and pro-apoptotic activity in various human cancer cell lines. nih.govnih.govnih.gov For instance, one derivative, SKLB-163, was found to induce apoptosis and inhibit tumor growth by affecting the RhoGDI/JNK-1 signaling pathway. nih.gov This suggests that the benzothiazole-2-thiol scaffold can be a basis for developing compounds that target specific cellular pathways involved in cancer progression. nih.govnih.govnih.gov
Table of Compound Names
| EINECS Number | Common Name/Synonym | IUPAC Name |
| 302-411-3 | Benzothiazole-2-thiol | 1,3-benzothiazole-2-thiol (B7764131) |
| N/A | 2,2'-dithiobis(benzothiazole) | Dibenzothiazol-2-yl disulfide |
| N/A | Cysteine | (2R)-2-amino-3-sulfanylpropanoic acid |
| N/A | Lysine | (2S)-2,6-diaminohexanoic acid |
| N/A | Glutathione | (2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid |
| N/A | Glucuronic acid | (2S,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| N/A | Benzothiazole-2-mercapturic acid | N-acetyl-S-(1,3-benzothiazol-2-yl)-L-cysteine |
Investigation of Covalent Binding to DNA
Research into the genotoxic potential of Benzothiazole-2-thiol has explored its capacity to form covalent bonds with DNA. Studies have indicated an absence of significant covalent binding to DNA in the target tissues of rats in vivo. mst.dkiarc.fr This finding is a crucial piece of the puzzle in understanding its mechanism of action, suggesting that its biological effects may not stem from direct, irreversible damage to the genetic material. The lack of substantial DNA binding points towards other potential mechanisms for its observed toxicities and anti-proliferative effects. mst.dk
Effects on Cell Proliferation in Experimental Models
Benzothiazole-2-thiol and its derivatives have demonstrated notable anti-proliferative activities across various experimental models, particularly in cancer cell lines. These compounds have been shown to inhibit the growth of tumor cells and, in some cases, induce programmed cell death (apoptosis).
Several studies have highlighted the potent anticancer activities of novel benzothiazole-2-thiol derivatives. nih.govjocpr.com For instance, certain derivatives have shown significant inhibitory effects on human cancer cell lines such as colon adenocarcinoma (SW480), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2). nih.gov One particular derivative, compound 7e, was found to inhibit the proliferation of HepG2 cells by inducing apoptosis. nih.gov Another derivative, SKLB-163, also exhibited potent anti-proliferative activity on various human cancer cells through the induction of apoptosis. nih.gov Similarly, the derivative XC-591 was shown to suppress the proliferation of 4T1 murine breast cancer cells in a dose-dependent manner and had significant anti-cancer activity on diverse cancer cells. oncotarget.com A novel derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD), suppressed the proliferation of colorectal cancer (CRC) cells in a time- and concentration-dependent manner. frontiersin.org
Table 1: Effects of Benzothiazole-2-thiol Derivatives on Cancer Cell Proliferation
| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Compound 7e | HepG2 (Hepatocellular Carcinoma) | Inhibition of proliferation via apoptosis induction. | nih.gov |
| Compounds 7d, 7f, 7i | SW480 (Colon Adenocarcinoma), HeLa (Cervical Cancer), HepG2 | Increased anticancer activities compared to parent compounds. | nih.gov |
| SKLB-163 | Various human cancer cells | Potent anti-proliferative activity, induction of apoptosis. | nih.gov |
| XC-591 | 4T1 (Murine Breast Cancer) | Significant suppression of proliferation. | oncotarget.com |
| BTD | HCT116 (Colorectal Cancer) | Inhibition of cell proliferation in a time- and concentration-dependent manner. | frontiersin.org |
Biochemical Pathways Affected (e.g., Inhibition of Specific Bacterial Enzymes)
The biological activity of Benzothiazole-2-thiol extends to its interaction with specific biochemical pathways and enzymes. It has been investigated as an inhibitor of dopamine (B1211576) β-hydroxylase, an enzyme that converts dopamine to norepinephrine. nih.gov Furthermore, it has been identified as a potential inhibitor of quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence and biofilm formation. researchgate.net This suggests a possible application in combating bacterial infections by disrupting their pathogenic mechanisms. researchgate.net
In the context of its anticancer effects, derivatives of Benzothiazole-2-thiol have been shown to modulate specific signaling pathways. For example, the derivative SKLB-163 is believed to exert its anti-proliferative and apoptotic effects by downregulating RhoGDI, which in turn affects the JNK-1 signaling pathway. nih.gov Another derivative, XC-591, also targets RhoGDI, leading to the activation of caspase-3 and a decrease in phosphorylated Akt, ultimately promoting apoptosis. oncotarget.com A novel benzothiazole (B30560) derivative was also found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.org
Derivatives of Benzothiazole-2-thiol have also shown inhibitory activity against various enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, and heat shock protein 90. nih.gov Some derivatives have demonstrated significant potency against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents. nih.govucl.ac.be Specifically, the 2-mercaptobenzothiazole moiety is hypothesized to act as a "binding element" to bacterial enzymes. nih.gov
In Vitro Genotoxicity Studies (e.g., Ames Test, Mammalian Cell Assays) for Mechanistic Understanding
To understand the genotoxic potential of Benzothiazole-2-thiol at a mechanistic level, a variety of in vitro assays have been conducted. These tests provide insights into its ability to cause mutations or chromosomal damage.
The Ames test, a bacterial reverse mutation assay, has been used to evaluate the mutagenicity of Benzothiazole-2-thiol. In studies using Salmonella typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100, the compound yielded negative results, both with and without metabolic activation (S9-mix), at concentrations up to 300 µ g/plate . mst.dkindustrialchemicals.gov.au Higher concentrations were found to be toxic to the bacteria. mst.dk
In contrast to the negative results in bacterial assays, some genotoxic effects have been observed in mammalian cell assays. A forward mutation test in Chinese Hamster Ovary (CHO) cells was negative. mst.dk However, positive results were found in a chromosomal aberration test with CHO cells and in a forward mutation test with mouse lymphoma L5178Y cells. iarc.frresearchgate.net These effects, particularly the induction of chromosomal aberrations and sister-chromatid exchange in CHO cells, were noted in the presence of a metabolic activation system. iarc.fr It has been suggested that the clastogenic effects seen in mammalian cells in vitro might be caused by reactive species generated during the metabolic activation of Benzothiazole-2-thiol. mst.dkindustrialchemicals.gov.au It is important to note that while some in vitro studies suggest potential clastogenic effects, available in vivo data have been negative. industrialchemicals.gov.au
Table 2: Summary of In Vitro Genotoxicity Studies for Benzothiazole-2-thiol
| Assay Type | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538) | With and without S9 | Negative | mst.dkindustrialchemicals.gov.aucdhfinechemical.com |
| Forward Mutation Test | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | mst.dk |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With S9 | Positive | iarc.frresearchgate.net |
| Forward Mutation Test | Mouse Lymphoma L5178Y cells | Not specified | Positive | iarc.frresearchgate.net |
Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | Benzothiazole-2-thiol | | N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD) | | SKLB-163 | | XC-591 | | Dopamine | | Norepinephrine | | Akt | | o-toluidine (B26562) | | 4-aminobiphenyl (B23562) |
Q & A
Q. How can researchers determine the structural configuration of EINECS 302-411-3 using spectroscopic methods?
To confirm the compound’s structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. Compare spectral data with published reference spectra or computational predictions. Ensure purity via high-performance liquid chromatography (HPLC) and elemental analysis. Experimental protocols should follow standardized guidelines for reproducibility, including calibration with known standards and validation of instrument parameters .
Q. What experimental approaches are suitable for synthesizing this compound with high yield and purity?
Optimize synthesis using a factorial design of experiments (DoE) to test variables such as reaction temperature, catalyst concentration, and solvent polarity. Characterize intermediates via thin-layer chromatography (TLC) and final products via melting point analysis and X-ray crystallography. Document procedural adjustments to address side reactions or impurities, adhering to open-access protocols for transparency .
Q. How should researchers design a stability study for this compound under varying environmental conditions?
Use accelerated stability testing by exposing the compound to controlled stressors (e.g., heat, humidity, UV light). Monitor degradation products using gas chromatography-mass spectrometry (GC-MS) and quantify stability via kinetic modeling (e.g., Arrhenius equation). Include control samples and triplicate measurements to account for experimental variability. Reference ICH guidelines for pharmaceutical stability testing to ensure methodological rigor .
Advanced Research Questions
Q. What statistical methods are recommended to resolve contradictions in reported toxicity data for this compound?
Conduct a meta-analysis of existing studies to identify confounding variables (e.g., dosage, exposure duration, model organisms). Apply multivariate regression to isolate causative factors and Bayesian statistics to quantify uncertainty. Validate findings using in vitro assays (e.g., Ames test, cytotoxicity screening) and cross-reference with structural analogs to infer mechanistic pathways .
Q. How can computational modeling improve the prediction of this compound’s interactions with biological targets?
Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to explore binding affinities and conformational changes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Address discrepancies between in silico and experimental results by refining force field parameters or incorporating quantum mechanical corrections .
Q. What strategies mitigate bias when designing comparative studies on this compound’s efficacy in multi-component systems?
Implement double-blind protocols and randomized block designs to minimize observer and selection bias. Use control groups with placebo or reference compounds and apply counterbalancing for order effects. Pre-register study designs on platforms like Open Science Framework to ensure accountability. Analyze data using mixed-effects models to account for hierarchical variance .
Q. How can researchers reconcile discrepancies in the compound’s physicochemical properties (e.g., solubility, logP) across literature sources?
Perform systematic literature reviews to identify methodological differences (e.g., solvent systems, temperature gradients). Re-measure properties using standardized OECD guidelines and validate via inter-laboratory comparisons. Apply principal component analysis (PCA) to cluster data outliers and identify latent variables influencing measurements .
Methodological Frameworks
- For reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo and providing detailed metadata .
- For hypothesis testing : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure research questions and ensure alignment with experimental objectives .
- For peer review : Preemptively address common pitfalls (e.g., overgeneralization, insufficient sample size) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
